6-Phenylnicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFLQXUYRFIFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951647 | |
| Record name | 6-Phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29051-44-3 | |
| Record name | 6-Phenylnicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29051-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenylnicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029051443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenylpyridine-3-carboxylic acid | |
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| Record name | 6-phenylnicotinic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Phenylnicotinic Acid from 6-Bromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-phenylnicotinic acid from 6-bromonicotinic acid, a crucial transformation in the development of various pharmaceutical compounds. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound from 6-bromonicotinic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins the two aromatic rings by forming a new carbon-carbon bond.
Technical Guide: Suzuki-Miyaura Coupling for the Synthesis of 6-Phenylnicotinic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides an in-depth technical overview of the Suzuki coupling mechanism as applied to the synthesis of 6-phenylnicotinic acid, a valuable scaffold in medicinal chemistry. It includes a detailed examination of the catalytic cycle, comprehensive experimental protocols, and a comparative analysis of reaction components.
The Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate.[1] The synthesis of this compound typically involves the coupling of a 6-halonicotinic acid (e.g., 6-chloronicotinic acid or 6-bromonicotinic acid) with phenylboronic acid. The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[2][3]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 6-halonicotinic acid. This step oxidizes the palladium from Pd(0) to a Pd(II) species, forming a square planar intermediate.[2][4] This is often the rate-determining step in the cycle.[2] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2] For less reactive halides like chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[1][4]
-
Transmetalation: This step involves the transfer of the phenyl group from the organoboron species to the Pd(II) complex.[2] Before this can occur, the boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate complex.[5] The exact mechanism of transmetalation is still a subject of research, but it results in a new Pd(II) intermediate bearing both the nicotinic acid and phenyl groups.[2][6]
-
Reductive Elimination: In the final step, the two organic ligands (the nicotinic acid and phenyl groups) are coupled, forming the C-C bond of the this compound product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4] The use of bulky phosphine ligands can help promote this final bond-forming step.[2]
Visualization of the Catalytic Cycle
References
Spectroscopic analysis of 6-phenylnicotinic acid and its derivatives
An In-depth Technical Guide to the Spectroscopic Analysis of 6-Phenylnicotinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis and characterization of this compound and its derivatives. Nicotinic acid (niacin) and its derivatives are vital in medicinal and biomedical industries.[1] The addition of a phenyl group at the 6-position of the pyridine ring introduces extended conjugation and additional structural features, which can be meticulously studied using various spectroscopic methods. This document details the expected spectral characteristics and provides generalized experimental protocols for Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in analyzing the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For this compound, the conjugated system extends across both the pyridine and phenyl rings, influencing its absorption spectrum.
Expected Spectral Data
The introduction of a phenyl group to the nicotinic acid backbone is expected to cause a bathochromic shift (a shift to longer wavelengths) in the maximum absorbance (λmax) due to the extended π-conjugated system. The absorption characteristics are also sensitive to the pH of the solvent, which can alter the ionization state of the carboxylic acid and the pyridine nitrogen.[2][3]
| Compound | Solvent | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |
| Nicotinic Acid | Ethanol | 262[4] | - | Exhibits a primary absorption band for the pyridine ring. |
| This compound | Ethanol | ~280-300 | - | Expected bathochromic shift due to extended conjugation with the phenyl ring. The exact λmax may vary with substitution on the phenyl ring. |
Experimental Protocol: UV-Vis Analysis
This protocol outlines the general procedure for obtaining a UV-Vis spectrum.
-
Instrumentation : A double-beam UV-Visible spectrophotometer with a wavelength range of 200-800 nm is required.[3][4]
-
Sample Preparation :
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable UV-transparent solvent, such as ethanol or acetonitrile.[4] Water can also be used, but pH must be controlled.[2][3]
-
From the stock solution, prepare a series of dilutions to a final concentration range suitable for measurement (e.g., 1-20 µg/mL).[4]
-
-
Data Acquisition :
-
Use 1 cm matched quartz cuvettes.
-
Use the chosen solvent as the blank reference.
-
Scan the sample solution across the wavelength range of 200-400 nm to identify the λmax.[4]
-
For quantitative analysis, measure the absorbance of the dilution series at the determined λmax.
-
Visualization: UV-Vis Workflow
The following diagram illustrates the typical workflow for UV-Vis spectroscopic analysis.
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Expected Spectral Data
The IR spectrum of this compound will show characteristic peaks for the carboxylic acid, the pyridine ring, and the monosubstituted phenyl ring. The data below compares the known peaks for nicotinic acid with the expected peaks for its 6-phenyl derivative.
| Functional Group | Vibration Mode | Nicotinic Acid (cm⁻¹) | This compound (Expected cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | 2500-3300 | Broad |
| Aromatic C-H | C-H stretch | 3071-3081[5] | 3030-3100 | Medium-Weak |
| Carboxylic Acid | C=O stretch | 1696-1709[5] | 1690-1710 | Strong |
| Aromatic Ring | C=C stretch | 1594[5] | 1580-1600 | Medium |
| Pyridine Ring | C=N stretch | 1418[5] | ~1420 | Medium |
| Phenyl Ring | C-H out-of-plane bend | - | 730-770 & 690-710 | Strong |
| Carboxylic Acid | C-O stretch | 1325[5] | ~1320 | Strong |
Experimental Protocol: FT-IR Analysis
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Sample Preparation :
-
The solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, a thin film can be cast from a solution, or an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
-
-
Data Acquisition :
-
A background spectrum of the empty sample compartment (or KBr pellet) is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[1]
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of this compound and its derivatives.
Expected Spectral Data
The ¹H NMR spectrum of this compound will show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring. The data for nicotinic acid is provided for comparison.[6]
¹H NMR Data (Expected in DMSO-d₆)
| Proton Position | Nicotinic Acid (δ, ppm)[6] | This compound (Expected δ, ppm) | Multiplicity | Coupling (J, Hz) |
|---|---|---|---|---|
| H-2 (Pyridine) | 9.15 | ~9.2 | d | ~2 |
| H-6 (Pyridine) | 8.83 | - | - | - |
| H-4 (Pyridine) | 8.30 | ~8.4 | dd | ~8, 2 |
| H-5 (Pyridine) | 7.60 | ~7.8 | d | ~8 |
| H-2', H-6' (Phenyl) | - | ~8.1 | d | ~7-8 |
| H-3', H-4', H-5' (Phenyl) | - | ~7.5-7.6 | m | - |
| COOH | ~13.0 | ~13.2 | br s | - |
¹³C NMR Data (Expected in DMSO-d₆)
| Carbon Position | Nicotinic Acid (δ, ppm) | This compound (Expected δ, ppm) |
|---|---|---|
| C=O | ~167 | ~166 |
| C-6 (Pyridine) | ~150 | ~158 (quaternary) |
| C-2 (Pyridine) | ~154 | ~155 |
| C-4 (Pyridine) | ~137 | ~138 |
| C-5 (Pyridine) | ~124 | ~122 |
| C-3 (Pyridine) | ~128 | ~130 (quaternary) |
| C-1' (Phenyl) | - | ~137 (quaternary) |
| C-2', C-6' (Phenyl) | - | ~128 |
| C-3', C-5' (Phenyl) | - | ~129 |
| C-4' (Phenyl) | - | ~131 |
Experimental Protocol: NMR Analysis
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Sample Preparation :
-
Data Acquisition :
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum, typically using a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Visualization: NMR Interpretation Logic
This diagram shows the logical process of interpreting NMR data to deduce molecular structure.
References
- 1. jocpr.com [jocpr.com]
- 2. UV-Vis Spectrum of Nicotinic Acid (Niancin) | SIELC Technologies [sielc.com]
- 3. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) [hmdb.ca]
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 6-Substituted Nicotinic Acids
Disclaimer: As of December 2025, the specific crystal structure of 6-phenylnicotinic acid is not publicly available in crystallographic databases. This guide provides a detailed analysis of the crystal structure and molecular geometry of a closely related analogue, 6-methylnicotinic acid , to serve as a comprehensive example for researchers, scientists, and drug development professionals. The methodologies and data presentation are directly applicable to the analysis of this compound should its crystal structure become available.
Introduction
Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a substituent at the 6-position of the pyridine ring, such as a phenyl or methyl group, significantly influences the molecule's steric and electronic properties, thereby affecting its crystal packing, solubility, and biological activity. Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for rational drug design, polymorphism screening, and the development of new therapeutic agents.
This technical guide presents a detailed overview of the crystallographic data for 6-methylnicotinic acid, outlines the experimental protocols for its structure determination, and provides visualizations of the experimental workflow.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below for reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉NO₂ | [1] |
| Molecular Weight | 199.20 g/mol | [1] |
| CAS Number | 29051-44-3 | [2] |
| IUPAC Name | 6-phenylpyridine-3-carboxylic acid | [1][2] |
| Melting Point | 243-245 °C | [3] |
Crystal Structure and Molecular Geometry of 6-Methylnicotinic Acid
The crystal structure of 6-methylnicotinic acid was determined by single-crystal X-ray diffraction. The data reveals a nearly planar molecule with significant intermolecular interactions that dictate the overall crystal packing.
Crystallographic Data
The following table summarizes the key crystallographic data and structure refinement parameters for 6-methylnicotinic acid.
| Parameter | Value |
| Empirical Formula | C₇H₇NO₂ |
| Formula Weight | 137.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 3.8788 (8) |
| b (Å) | 13.634 (3) |
| c (Å) | 6.1094 (12) |
| α (°) | 90 |
| β (°) | 90.51 (3) |
| γ (°) | 90 |
| Volume (ų) | 323.07 (12) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.049 |
Data sourced from a study on 6-methylnicotinic acid and may not be representative of this compound.
Molecular Geometry
The molecular structure of 6-methylnicotinic acid is characterized by the pyridine ring and the carboxylic acid group. The non-hydrogen atoms of the molecule are nearly coplanar.
Intermolecular Interactions
The crystal packing of 6-methylnicotinic acid is stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions. Specifically, O—H···N hydrogen bonds are observed between the carboxylic acid group of one molecule and the pyridine nitrogen of an adjacent molecule. Furthermore, weak C—H···O hydrogen bonds contribute to the stability of the crystal lattice. The pyridine rings of neighboring molecules exhibit π-π stacking, with a face-to-face distance of approximately 3.466 Å.
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of substituted nicotinic acids, using 6-phenylnicotinic and 6-methylnicotinic acids as examples.
Synthesis of this compound
A common synthetic route to this compound involves a Suzuki coupling reaction.
-
Reaction Setup: 6-chloronicotinic acid and phenylboronic acid are dissolved in a solvent mixture, typically dioxane and water.
-
Catalyst and Base: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, are added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
-
Workup and Isolation: After cooling, the organic solvent is removed, and the aqueous solution is acidified with hydrochloric acid to precipitate the product. The solid is then collected by filtration and dried to yield this compound.
Crystallization
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. For 6-methylnicotinic acid, methanol has been used successfully.
-
Dissolution: The compound is dissolved in the chosen solvent, with gentle heating if necessary, to form a saturated or near-saturated solution.
-
Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. Over a period of several days to weeks, single crystals should form.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 293 K) to reduce thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Crystallographic Analysis Workflow
Caption: General workflow for crystallographic analysis.
References
Theoretical and Computational Investigations of 6-Phenylnicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), represents a scaffold of significant interest in medicinal chemistry and drug development. The introduction of a phenyl group at the 6-position of the pyridine ring modifies the molecule's steric and electronic properties, potentially leading to novel pharmacological activities. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound, offering insights into its structural, electronic, and biological properties. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the rational design and development of new therapeutic agents based on this scaffold.
Theoretical Framework: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method for investigating the quantum mechanical properties of molecules. It provides a good balance between accuracy and computational cost for studying organic molecules like this compound. The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a commonly employed level of theory for such analyses.[1]
Molecular Geometry Optimization
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process identifies the minimum energy conformation on the potential energy surface. For this compound, a key structural feature is the dihedral angle between the pyridine and phenyl rings, which is determined during optimization. A vibrational frequency analysis is subsequently performed to confirm that the optimized structure represents a true energy minimum, indicated by the absence of imaginary frequencies.[1]
Electronic Properties
DFT calculations provide valuable information about the electronic structure of this compound, which is crucial for understanding its reactivity and potential interactions with biological targets.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. In the MEP map, red and yellow colors typically indicate negative potential (electron-rich areas), while blue represents positive potential (electron-deficient areas). This information is invaluable for predicting how the molecule might interact with other molecules, such as biological receptors.[2][3]
Computational and Experimental Protocols
Density Functional Theory (DFT) Calculation Protocol
A typical DFT calculation protocol for this compound would involve the following steps:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]
-
Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost.[1]
-
Geometry Optimization: The molecular geometry is optimized to find the ground state equilibrium structure. The convergence criteria should be set to tight or very tight to ensure a true minimum is found.
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This is crucial for understanding the potential biological activity of this compound.
-
Software: AutoDock, Glide, GOLD, or other molecular docking software.
-
Ligand Preparation: The 3D structure of this compound is prepared by assigning correct bond orders, adding hydrogen atoms, and minimizing its energy.
-
Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.
-
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.
-
Docking Simulation: The docking algorithm explores different conformations and orientations of the ligand within the receptor's active site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding affinity.
Synthesis of this compound
A representative synthetic protocol for a related compound, 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-chloronicotinic acid, is described below and can be adapted for the synthesis of this compound.[4]
Materials:
-
2-Chloronicotinic acid
-
N-Methylaniline
-
Diisopropylethylamine
-
Deionized water
-
Concentrated hydrochloric acid
-
Microwave synthesis reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave reactor vessel, combine 2-chloronicotinic acid, N-methylaniline, diisopropylethylamine, and deionized water.[4]
-
Seal the vessel and irradiate the mixture at 200°C for 2 hours with stirring.[4]
-
After cooling, transfer the reaction mixture to a round-bottom flask.
-
Acidify the mixture to pH 3-4 with concentrated hydrochloric acid.[4]
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum.
Spectroscopic Characterization
The synthesized this compound would be characterized using standard spectroscopic techniques to confirm its structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups. Expected peaks would include C=O stretching for the carboxylic acid, C=C and C=N stretching for the aromatic rings, and O-H stretching.
-
1H and 13C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H9NO2 | |
| Molecular Weight | 199.21 g/mol | |
| CAS Number | 29051-44-3 | |
| IUPAC Name | 6-phenylpyridine-3-carboxylic acid |
Table 2: Calculated Electronic Properties of Nicotinic Acid Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Nicotinic Acid | -7.0 to -6.5 | -1.5 to -1.0 | 5.5 to 5.0 |
| 6-Methylnicotinic acid | -6.8 to -6.3 | -1.3 to -0.8 | 5.5 to 5.0 |
| This compound (Expected) | -6.9 to -6.4 | -1.8 to -1.3 | 5.1 to 4.6 |
Note: The values for this compound are estimations based on the expected electronic effects of the phenyl substituent and require specific computational studies for confirmation.
Table 3: Key Vibrational Frequencies of Nicotinic Acid Derivatives (cm-1) (Illustrative)
| Assignment | Nicotinic Acid | 6-Chloronicotinic Acid | This compound (Expected) |
| O-H stretch | ~3000-2500 (broad) | ~3000-2500 (broad) | ~3000-2500 (broad) |
| C=O stretch | ~1710 | ~1700 | ~1705 |
| C=C/C=N stretch (ring) | ~1600-1400 | ~1600-1400 | ~1600-1400 |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
Note: The vibrational frequencies for this compound are expected to be similar to other nicotinic acid derivatives, with some shifts due to the presence of the phenyl group. Specific assignments require experimental and computational vibrational analysis.[5][6]
Visualizations
Computational Analysis Workflow
The following diagram illustrates a typical workflow for the computational analysis of this compound.
Experimental Synthesis and Characterization Workflow
The following diagram outlines a general experimental workflow for the synthesis and characterization of this compound.
Conclusion
The theoretical and computational study of this compound provides a powerful framework for understanding its fundamental properties and predicting its potential as a therapeutic agent. By employing DFT calculations, researchers can gain detailed insights into the molecule's geometry, electronic structure, and vibrational characteristics. Molecular docking simulations can further elucidate its interactions with biological targets, guiding the design of more potent and selective derivatives. The experimental protocols outlined in this guide provide a basis for the synthesis, characterization, and biological evaluation of this compound and its analogs. This integrated approach of computational and experimental techniques is essential for accelerating the discovery and development of new drugs.
References
- 1. 2-Amino-4-phenylnicotinamide|High-Purity|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 6-Phenylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phenylnicotinic acid, a heterocyclic aromatic compound, serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, combining a pyridine ring with a phenyl group and a carboxylic acid functionality, offers diverse opportunities for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Core Physical and Chemical Properties
This compound is typically a white to light yellow solid, with its fundamental properties summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic and analytical procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉NO₂ | [1] |
| Molecular Weight | 199.21 g/mol | [1] |
| Melting Point | 243 °C | [2] |
| Boiling Point (Predicted) | 388.1 ± 30.0 °C | [3] |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 2.19 ± 0.10 | [3] |
| XLogP3 | 2.0 | [1] |
| Appearance | White to light yellow solid | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound. Below are the key spectral data and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): A reported ¹H NMR spectrum in deuterated methanol (CD₃OD) shows the following key signals: a singlet at 9.18 ppm (1H), a doublet of doublets at 8.41 ppm (1H, J=2.2 and 8.2 Hz), a multiplet between 8.08-8.02 ppm (2H), a doublet of doublets at 7.97 ppm (1H, J=8.2 and 0.7 Hz), and a multiplet between 7.56-7.46 ppm (3H).
Infrared (IR) Spectroscopy
The FT-IR spectrum of nicotinic acid derivatives typically displays characteristic absorption bands. For this compound, the following vibrations are expected:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.
-
C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound. The exact mass is 199.0633 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 199.
Solubility Profile
The solubility of this compound is a critical parameter for its use in various experimental settings. While specific quantitative data for this compound is limited, the solubility of the parent compound, nicotinic acid, provides a useful reference. Nicotinic acid is soluble in boiling water and boiling alcohol, and its solubility in various organic solvents at 298.15 K follows the order: DMSO > ethanol > water > acetone > diethyl ether > acetonitrile.[5][6] It is anticipated that this compound will exhibit lower solubility in polar solvents like water and higher solubility in organic solvents compared to nicotinic acid due to the presence of the nonpolar phenyl group.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a common method for the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Materials:
-
6-Chloronicotinic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 6-chloronicotinic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add a palladium catalyst, such as a pre-mixture of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (around 80-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and acidify the mixture with HCl to a pH of approximately 3-4 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water or acetic acid/water).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) can be used for purity analysis. Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor reaction progress and for preliminary purity assessment. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.
Biological Activity and Signaling Pathways
Nicotinic acid and its derivatives are known to exert their biological effects through interaction with specific receptors. The introduction of a phenyl group at the 6-position may modulate the affinity and efficacy of the molecule for these targets. Two key signaling pathways are of particular relevance.
GPR109A Signaling Pathway
Nicotinic acid is a known agonist of the G protein-coupled receptor GPR109A (also known as HCA₂).[4] Activation of this receptor, primarily expressed in adipocytes and immune cells, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent inhibition of lipolysis. This mechanism is central to the lipid-lowering effects of nicotinic acid.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 5. uni-saarland.de [uni-saarland.de]
- 6. researchgate.net [researchgate.net]
Synthesis of Novel 6-Phenylnicotinic Acid Esters and Amides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of novel 6-phenylnicotinic acid esters and amides. This class of compounds holds significant promise in medicinal chemistry due to the established biological activities of nicotinic acid derivatives. This document details the synthetic pathways from commercially available precursors, provides adaptable experimental protocols, and presents data in a structured format to aid in research and development.
Core Synthesis: this compound
The foundational precursor, this compound, can be efficiently synthesized via a Suzuki-Miyaura cross-coupling reaction. This method offers a robust and versatile route to the target acid.
Synthetic Scheme
The synthesis of this compound is typically achieved by the palladium-catalyzed coupling of a 6-halonicotinic acid (e.g., 6-bromonicotinic acid or 6-chloronicotinic acid) with phenylboronic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Suzuki coupling procedures.
Materials:
-
6-Bromonicotinic acid (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
2 M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 6-bromonicotinic acid and phenylboronic acid in a 4:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst and degas for another 5 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the dioxane under reduced pressure.
-
Add water to the residue and wash with ethyl acetate to remove non-polar impurities.
-
Acidify the aqueous layer with 2 M hydrochloric acid to a pH of 3-4 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 29051-44-3 |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 243-245 °C |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spec (ESI) | m/z = 200.06 [M+H]⁺, 198.05 [M-H]⁻ |
Synthesis of Novel this compound Esters
The synthesis of esters from this compound can be readily achieved through Fischer esterification or by using coupling agents.
Synthetic Workflow: Esterification
Caption: General esterification workflow.
Experimental Protocol: Fischer Esterification (General Procedure)
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (e.g., ethanol, isopropanol, benzyl alcohol) (used as solvent or in excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound in the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Data for Novel this compound Esters
The following table presents hypothetical data for a selection of novel esters.
Table 2: Quantitative Data for Novel this compound Esters
| Compound ID | R Group (in Ester) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | MS (ESI) [M+H]⁺ |
| E-1 | Ethyl | 85-95 | 65-67 | 1.4 (t, 3H), 4.4 (q, 2H), 7.5-8.3 (m, 7H), 9.2 (s, 1H) | 228.10 |
| E-2 | Isopropyl | 80-90 | 78-80 | 1.4 (d, 6H), 5.2 (sept, 1H), 7.5-8.3 (m, 7H), 9.2 (s, 1H) | 242.12 |
| E-3 | Benzyl | 88-98 | 92-94 | 5.4 (s, 2H), 7.3-8.3 (m, 12H), 9.2 (s, 1H) | 290.12 |
| E-4 | 4-Fluorobenzyl | 85-95 | 101-103 | 5.4 (s, 2H), 7.1-8.3 (m, 11H), 9.2 (s, 1H) | 308.11 |
Synthesis of Novel this compound Amides
Amide synthesis can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents can be used for a direct one-pot synthesis.
Synthetic Workflow: Amidation
Caption: General amidation workflows.
Experimental Protocol: Amidation via Acyl Chloride (General Procedure)
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride or oxalyl chloride (1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine or diisopropylethylamine (DIPEA) (2.0 eq)
Procedure:
-
Acyl Chloride Formation: Suspend this compound in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the solution becomes clear. Remove the excess chlorinating agent and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude amide by column chromatography or recrystallization.
Data for Novel this compound Amides
The following table presents hypothetical data for a selection of novel amides.
Table 3: Quantitative Data for Novel this compound Amides
| Compound ID | Amine Used | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | MS (ESI) [M+H]⁺ |
| A-1 | Cyclohexylamine | 80-90 | 155-157 | 1.2-2.0 (m, 10H), 3.9 (m, 1H), 6.2 (d, 1H, NH), 7.5-8.2 (m, 7H), 8.9 (s, 1H) | 281.17 |
| A-2 | Morpholine | 85-95 | 130-132 | 3.7-3.8 (m, 8H), 7.5-8.2 (m, 7H), 8.7 (s, 1H) | 269.13 |
| A-3 | Aniline | 75-85 | 178-180 | 7.2-8.3 (m, 12H), 8.8 (s, 1H), 10.2 (s, 1H, NH) | 275.12 |
| A-4 | 4-Fluoroaniline | 78-88 | 185-187 | 7.1-8.3 (m, 11H), 8.8 (s, 1H), 10.3 (s, 1H, NH) | 293.11 |
Potential Biological Activity and Signaling Pathways
While specific biological data for novel this compound esters and amides is not yet widely available, the nicotinic acid scaffold is a well-known pharmacophore. Derivatives of nicotinic acid have demonstrated a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and lipid-lowering effects.
Potential Signaling Pathways to Investigate:
-
Cyclooxygenase (COX) Pathway: Many nicotinic acid derivatives exhibit anti-inflammatory properties by inhibiting COX-1 and/or COX-2 enzymes. Novel this compound derivatives could be screened for their COX inhibitory activity.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. The potential of these novel compounds to modulate this pathway could be a fruitful area of investigation.
-
G-protein Coupled Receptors (GPCRs): Nicotinic acid itself is an agonist for the GPR109A receptor, which is involved in its lipid-lowering effects. The affinity of novel this compound derivatives for this and other GPCRs could be explored.
-
Bacterial and Fungal Metabolic Pathways: Given the antimicrobial activity of some nicotinic acid derivatives, these novel compounds could be tested against various pathogens to identify potential new antimicrobial agents and their mechanisms of action.
Caption: Potential biological targets and pathways.
Conclusion
This technical guide outlines robust synthetic strategies for the preparation of novel this compound esters and amides. The provided experimental protocols are adaptable for the synthesis of a diverse library of compounds for further investigation. The established biological relevance of the nicotinic acid scaffold suggests that these novel derivatives are promising candidates for drug discovery programs targeting inflammatory, metabolic, and infectious diseases. Further screening and mechanistic studies are warranted to fully elucidate the therapeutic potential of this exciting class of molecules.
The Carboxylic Acid Group of 6-Phenylnicotinic Acid: A Hub of Chemical Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The carboxylic acid moiety of 6-phenylnicotinic acid, a prominent scaffold in medicinal chemistry, serves as a versatile anchor for a multitude of chemical transformations. Its reactivity allows for the synthesis of a diverse array of derivatives, including esters, amides, and alcohols, each with potentially unique pharmacological profiles. Understanding and controlling the reactivity of this functional group is paramount for the successful design and development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the key reactions involving the carboxylic acid group of this compound, offering detailed experimental protocols adapted from analogous structures, quantitative data, and visual workflows to facilitate laboratory application.
Core Reactivity Profile
The chemical behavior of the carboxylic acid group in this compound is primarily governed by the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. The electron-withdrawing character of the pyridine ring and the phenyl substituent can influence this reactivity. The principal transformations discussed herein are esterification, amidation, reduction, and decarboxylation. While specific quantitative data for this compound is not extensively available in the public domain, the data for structurally related nicotinic acid derivatives provide valuable benchmarks.
Esterification: Masking Polarity and Enhancing Permeability
Esterification of this compound is a common strategy to increase its lipophilicity and modulate its pharmacokinetic properties. The most prevalent method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.
Quantitative Data for Esterification of Nicotinic Acid Analogs
| Method/Catalyst | Reactants & Catalyst | Reaction Conditions | Reported Yield | Reference |
| Fischer Esterification | 6-Methylnicotinic acid, Methanol, Concentrated Sulfuric Acid (H₂SO₄) | Reflux, 17 hours | 75% | [1][2] |
| Fischer Esterification | 6-Methylnicotinic acid, Methanol saturated with Hydrogen Chloride (HCl) gas | Reflux, 1 hour | Not specified | [1] |
| Peptide Coupling Agents | Similar Substrate, Methanol, EDCI, DMAP | Room temperature to reflux | 88% | [1] |
| Dimethyl Sulfate (DMS) | 6-Methylnicotinic acid, Dimethyl Sulfate, Base (e.g., NaHCO₃) | Elevated temperature (e.g., 90°C) | High (General method) | [1] |
Experimental Protocol: Fischer Esterification of this compound (Adapted from 6-Methylnicotinic Acid Synthesis)
Materials and Reagents:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (98%)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[1]
-
Carefully add concentrated sulfuric acid dropwise to the stirred suspension. An exothermic reaction may be observed.[1]
-
Heat the reaction mixture to reflux and maintain for 17 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding it to an ice-cold saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.[1]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude methyl 6-phenylnicotinate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ester.
Workflow for the Fischer esterification of this compound.
Amidation: Building Blocks for Bioactive Molecules
The formation of an amide bond from the carboxylic acid of this compound is a cornerstone of medicinal chemistry, as the amide linkage is a key feature in a vast number of pharmaceuticals. This can be achieved through direct condensation with an amine, often facilitated by a coupling agent or by conversion to a more reactive acyl chloride intermediate.
Quantitative Data for Amidation of Phenylacetic Acid Derivatives
| Catalyst | Amine | Reaction Conditions | Yield | Reference |
| NiCl₂ | Benzylamine | Toluene, 110°C, 20 h | Moderate to excellent | [3] |
| Borane-Pyridine | Various amines | Xylenes, reflux, 6-12 h | Good to excellent | [4] |
Experimental Protocol: Amidation of this compound via Acyl Chloride
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired amine (e.g., benzylamine)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Part A: Formation of the Acyl Chloride
-
Suspend this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes homogeneous.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 6-phenylnicotinoyl chloride can be used directly in the next step.
Part B: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
General workflow for the amidation of this compound.
Reduction: Accessing the Corresponding Alcohol
Reduction of the carboxylic acid group of this compound to a primary alcohol provides a hydroxymethyl group at the 3-position of the pyridine ring, a valuable synthon for further derivatization. Strong reducing agents like lithium aluminum hydride (LAH) are typically required for this transformation.
General Information on Carboxylic Acid Reduction
| Reducing Agent | General Conditions | Outcome | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Ether, 0°C to RT | Primary Alcohol | [5][6][7] |
| Borane (BH₃) | THF | Primary Alcohol | [6] |
| Manganese(I) Catalyzed Hydrosilylation | [MnBr(CO)₅], PhSiH₃, 2-MTHF, 80°C | Primary Alcohol | [8] |
Experimental Protocol: LAH Reduction of this compound
Materials and Reagents:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LAH (2-3 equivalents) in anhydrous THF in a three-necked flask under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0°C. Caution: The reaction is highly exothermic, and hydrogen gas is evolved.[5]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench the excess LAH by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude (6-phenylpyridin-3-yl)methanol by column chromatography or recrystallization.
Workflow for the LAH reduction of this compound.
Decarboxylation: Removal of the Carboxyl Group
Decarboxylation of this compound to yield 2-phenylpyridine is a more challenging transformation that typically requires harsh conditions, such as high temperatures. The stability of the aromatic ring makes the removal of the carboxyl group difficult without the presence of an activating group in the ortho or para position.
Quantitative Data for Decarboxylation of Pyridinedicarboxylic Acid
| Method | Reactant | Reaction Conditions | Yield | Reference |
| Non-catalytic thermal | Pyridinedicarboxylic acid in water | 190°C, 40 min | 81.4% | [9] |
| Non-catalytic thermal | Pyridinedicarboxylic acid in water | 170°C, 50 min | 78.3% | [10] |
Experimental Protocol: Thermal Decarboxylation of this compound (Adapted from Pyridinedicarboxylic Acid Decarboxylation)
Materials and Reagents:
-
This compound
-
Deionized water (optional, as a high-boiling solvent)
-
High-pressure reaction vessel (autoclave)
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
Procedure:
-
Place this compound into a high-pressure autoclave. Deionized water can be added as a solvent.[10]
-
Seal the autoclave and heat to a high temperature (e.g., 170-250°C) for a specified duration (e.g., 40-60 minutes).[9][10]
-
Cool the reaction vessel to room temperature.
-
If a solvent was used, transfer the contents and adjust the pH to isolate the product. For 2-phenylpyridine, which is basic, acidify the solution and then basify to extract.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an appropriate drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the crude 2-phenylpyridine by distillation or column chromatography.
Workflow for the thermal decarboxylation of this compound.
Conclusion
The carboxylic acid group of this compound is a highly reactive and synthetically valuable functional group. Through well-established reactions such as esterification, amidation, reduction, and decarboxylation, a wide range of derivatives can be accessed. While specific quantitative data and optimized protocols for this compound itself are not always readily available, the methodologies and data from closely related nicotinic acid analogs provide a robust foundation for researchers in drug discovery and development to explore the chemical space around this important scaffold. The protocols and workflows presented in this guide are intended to serve as a practical starting point for the synthesis and derivatization of this compound, enabling the generation of novel molecules with potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Borane-Pyridine: An Efficient Catalyst for Direct Amidation [mdpi.com]
- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 6. davuniversity.org [davuniversity.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 10. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
6-Phenylnicotinic Acid Derivatives: A Technical Guide to Their Synthesis and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 6-phenylnicotinic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel therapeutic agents.
Synthesis of this compound Derivatives
The core scaffold of this compound can be functionalized at various positions to generate a library of derivatives with diverse biological activities. A common synthetic strategy involves the modification of the carboxylic acid group, often leading to the formation of hydrazides and their subsequent derivatives.
General Synthesis of 6-Phenylnicotinohydrazide Derivatives
A prevalent synthetic route to obtain 6-phenylnicotinohydrazide derivatives commences with the esterification of this compound, followed by reaction with hydrazine hydrate to form the key hydrazide intermediate. This intermediate can then be reacted with various aromatic aldehydes to yield the final hydrazone derivatives.
Experimental Protocol: Synthesis of 6-Phenylnicotinohydrazide
-
Esterification: this compound is refluxed with absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid for approximately 8 hours to yield ethyl 6-phenylnicotinate.
-
Hydrazide Formation: The resulting ethyl 6-phenylnicotinate is then refluxed with hydrazine hydrate in ethanol for about 3 hours.
-
Purification: The reaction mixture is cooled, and the precipitated 6-phenylnicotinohydrazide is collected by filtration, washed with cold ethanol, and dried.
Experimental Protocol: Synthesis of 6-Phenylnicotinohydrazide-Based Hydrazones
-
Condensation: 6-Phenylnicotinohydrazide is dissolved in ethanol, and a substituted aromatic aldehyde is added to the solution.
-
Reaction: The mixture is refluxed for approximately 4 hours.
-
Purification: Upon cooling, the resulting hydrazone precipitate is filtered, washed with ethanol, and recrystallized to afford the pure product.
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present the quantitative data in a structured format.
Antimicrobial and Antitubercular Activity
Several studies have highlighted the potential of 6-phenylnicotinohydrazide derivatives as effective antimicrobial and antitubercular agents. The introduction of various substituents on the phenyl ring has been shown to modulate the activity and spectrum of these compounds.
| Compound ID | Substituent (Ar) | Target Organism | MIC (µg/mL) | Reference |
| 8b | 2,6-Dichlorobenzylidene | Mycobacterium tuberculosis | 3.90 | |
| 8b | Various Bacteria & Fungi | Broad Spectrum | 0.24 - 1.95 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate media, and a standardized inoculum is prepared to a specific cell density.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Activity
Derivatives of nicotinic acid have been investigated for their anti-inflammatory properties. These compounds have shown the potential to inhibit key inflammatory mediators.
| Compound ID | Assay | Result | Reference |
| 4d, 4f, 4g, 4h, 5b | Nitrite Inhibition (in vitro) | Potent Activity | |
| 4h, 5b | TNF-α, IL-6, iNOS, COX-2 Inhibition (in vitro) | Comparable to Ibuprofen | |
| 4h | Carrageenan-induced Arthritis (in vivo) | Significant Anti-inflammatory Effect |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitrite Inhibition)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response and nitric oxide (NO) production.
-
Treatment: The stimulated cells are treated with various concentrations of the test compounds.
-
Nitrite Measurement: After a suitable incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of nitrite inhibition by the test compounds is calculated relative to the untreated control.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their biological effects are not yet fully elucidated in the scientific literature. However, based on the known pharmacology of nicotinic acid, some potential mechanisms can be hypothesized.
Nicotinic acid is known to interact with the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G). Activation of this receptor can lead to a cascade of intracellular events. It is plausible that this compound derivatives may also interact with this or related receptors, or they may act on downstream signaling components.
Hypothesized Signaling Pathway
The following diagram illustrates a potential signaling pathway that could be modulated by this compound derivatives, based on the known actions of nicotinic acid. It is important to note that this is a hypothetical representation and requires experimental validation for this specific class of compounds.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with demonstrable antimicrobial and anti-inflammatory activities. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. While initial biological data is encouraging, further research is imperative to fully understand their therapeutic potential.
Future research efforts should focus on:
-
Elucidation of Mechanism of Action: Detailed studies are required to identify the specific molecular targets and signaling pathways modulated by these derivatives.
-
Pharmacokinetic and Toxicological Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-like properties and safety of lead compounds.
-
Lead Optimization: Further chemical modifications of the this compound scaffold could lead to the development of more potent and selective drug candidates.
This technical guide provides a solid foundation for researchers to build upon in their quest to develop novel therapeutics based on the this compound framework. The presented data and protocols are intended to facilitate and accelerate these research endeavors.
Methodological & Application
Application Notes and Protocols: 6-Phenylnicotinic Acid in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Phenylnicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with both a carboxylic acid and a phenyl group.[1][2] This structure presents multiple coordination sites—the pyridine nitrogen and the carboxylate oxygen atoms—making it a versatile ligand for the synthesis of novel metal complexes. While the coordination chemistry of nicotinic acid and its other derivatives is well-explored, this compound remains a comparatively novel ligand.[3] Its derivatives have shown significant promise in drug development, exhibiting activities such as TRPV1 antagonism, and potential anticancer and antibacterial properties.[4][5][6] The introduction of a metal center could modulate these biological activities, offering a promising avenue for the development of new therapeutic agents and catalysts.[7][8]
These notes provide a comprehensive guide for researchers interested in utilizing this compound as a ligand, covering its synthesis, a general protocol for metal complexation, characterization techniques, and potential applications.
Part 1: Ligand Properties and Synthesis
Physicochemical Properties of this compound
The fundamental properties of the ligand are crucial for designing synthetic strategies and understanding its coordination behavior.
| Property | Value | Reference |
| CAS Number | 29051-44-3 | [1][2] |
| Molecular Formula | C₁₂H₉NO₂ | [2] |
| Molecular Weight | 199.21 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 243°C | [1] |
| Purity | ≥ 97% | [1] |
| IUPAC Name | 6-phenylpyridine-3-carboxylic acid | [2] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Suzuki coupling reaction.[9] This protocol details the reaction between 6-bromonicotinic acid and phenylboronic acid.
Materials:
-
6-Bromonicotinic acid (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (1 mol%)
-
Potassium carbonate (2.0 eq.)
-
Dioxane
-
Distilled water
-
2 N Hydrochloric acid
-
Argon gas supply
-
Standard reflux apparatus, rotary evaporator, filtration equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6-bromonicotinic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (1 mol%).
-
Solvent Addition: Add a solvent mixture of dioxane and water (10:1 by volume).
-
Inert Atmosphere: Purge the flask with argon gas to create an inert atmosphere.
-
Base Addition: Add potassium carbonate (2.0 eq.) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the dioxane using a rotary evaporator.
-
Precipitation: Add distilled water to the remaining residue. Adjust the pH of the solution to 1-3 by slowly adding 2 N hydrochloric acid. A white solid should precipitate.
-
Isolation and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly to yield this compound.[9]
Diagram: Synthesis Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C12H9NO2 | CID 120118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 29051-44-3 [chemicalbook.com]
Application of 6-Phenylnicotinic Acid in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylnicotinic acid is a versatile pyridine-based building block increasingly utilized in medicinal chemistry for the synthesis of a diverse range of pharmaceutical intermediates. Its rigid, aromatic core, coupled with the reactive carboxylic acid functionality, provides a valuable scaffold for the development of novel therapeutic agents. The presence of the phenyl group at the 6-position offers opportunities for further functionalization and modulation of physicochemical properties, making it an attractive starting material for drug discovery programs targeting a variety of diseases.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and potential protein kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis lies in its role as a scaffold for creating complex molecular architectures. Two prominent areas of application include:
-
Synthesis of TRPV1 Antagonists: this compound is a crucial precursor for the synthesis of potent and selective TRPV1 antagonists. These compounds are being investigated for the treatment of chronic pain, inflammatory disorders, and other conditions associated with the activation of the TRPV1 channel. The synthesis typically involves the formation of an amide bond between this compound and various amine-containing moieties.
-
Development of Protein Kinase Inhibitors: The substituted nicotinamide scaffold derived from this compound is a privileged structure in the design of protein kinase inhibitors. These inhibitors are critical in oncology and the treatment of inflammatory diseases. The versatility of the this compound core allows for the strategic introduction of different substituents to optimize binding affinity and selectivity for specific kinases.
Data Presentation
The following tables summarize quantitative data for the synthesis of representative pharmaceutical intermediates derived from this compound.
Table 1: Synthesis of 6-Phenylnicotinamide Derivatives as TRPV1 Antagonist Precursors
| Intermediate | Amine Coupling Partner | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| N-(4-(trifluoromethyl)benzyl)-6-phenylnicotinamide | (4-(trifluoromethyl)phenyl)methanamine | HATU, DIPEA | DMF | 16 | 85 | Fictionalized Data |
| N-(2-methylbenzothiazol-5-yl)-6-phenylnicotinamide | 2-methylbenzo[d]thiazol-5-amine | T3P | Ethyl Acetate | 12 | 78 | Fictionalized Data |
| N-(4-chlorophenyl)-6-phenylnicotinamide | 4-chloroaniline | EDCI, HOBt | Dichloromethane | 24 | 92 | Fictionalized Data |
Table 2: Synthesis of 6-Phenylnicotinate Esters for Further Functionalization
| Ester Product | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Methyl 6-phenylnicotinate | Methanol | H₂SO₄ (cat.) | Reflux, 8h | 95 | Fictionalized Data |
| Ethyl 6-phenylnicotinate | Ethanol | SOCl₂ | 0 °C to RT, 4h | 91 | Fictionalized Data |
| tert-Butyl 6-phenylnicotinate | tert-Butanol | DCC, DMAP | RT, 24h | 75 | Fictionalized Data |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl/Alkyl-6-phenylnicotinamides via Amide Coupling
This protocol describes a general procedure for the synthesis of nicotinamide derivatives from this compound, which are key intermediates for TRPV1 antagonists.
Materials:
-
This compound
-
Substituted amine (e.g., 4-chloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (if needed for solubility)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add the substituted amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Add EDCI (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-substituted-6-phenylnicotinamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-nicotinic Acid Derivatives
This protocol outlines a method for the synthesis of 6-aryl-nicotinic acid derivatives, which can serve as intermediates for various kinase inhibitors, starting from a halogenated nicotinic acid precursor. While this protocol does not start directly with this compound, it demonstrates a key transformation for creating similar scaffolds.
Materials:
-
Methyl 6-chloronicotinate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, combine methyl 6-chloronicotinate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl 6-phenylnicotinate.
-
The resulting ester can be hydrolyzed to this compound or used directly in subsequent reactions.
Mandatory Visualizations
Caption: Workflow for the synthesis of N-Aryl/Alkyl-6-phenylnicotinamides.
6-Phenylnicotinic Acid Derivatives: A Promising Scaffold for Kinase Inhibition
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] Kinase inhibitors have emerged as a successful class of targeted therapies.[2] Heterocyclic compounds, particularly those containing a pyridine core, form the basis of many potent kinase inhibitors. This document focuses on the emerging potential of 6-phenylnicotinic acid derivatives as a novel scaffold for the development of kinase inhibitors. While direct and extensive research on this specific scaffold is nascent, related nicotinic acid and nicotinamide derivatives have shown significant promise in targeting various kinases, suggesting a fertile ground for further investigation.
Rationale for this compound Derivatives as Kinase Inhibitors
The nicotinic acid (a pyridine-3-carboxylic acid) backbone is a "privileged" structure in medicinal chemistry. Its derivatives have been explored for a range of biological activities. The introduction of a phenyl group at the 6-position of the nicotinic acid ring offers a key structural feature for engaging with the ATP-binding pocket of kinases. This phenyl ring can be further substituted to optimize potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety provides a handle for creating amides, esters, and other derivatives to modulate activity and cellular permeability.
Several studies on related nicotinic acid and nicotinamide derivatives have demonstrated potent inhibition of various kinases, underscoring the potential of this chemical class.
Quantitative Data on Related Nicotinic Acid Kinase Inhibitors
While specific IC50 values for this compound derivatives are not yet widely published, the following tables summarize the activity of closely related nicotinic acid and nicotinamide derivatives against key cancer-related kinases. This data provides a benchmark for the potential efficacy of the this compound scaffold.
Table 1: Kinase Inhibitory Activity of Nicotinic Acid Derivatives
| Compound Class | Target Kinase | IC50 Value | Reference |
| Nicotinic Acid Derivative (5c) | VEGFR-2 | 0.068 µM | [3] |
| Pyrido[2,3-d]pyrimidine (4) | PIM-1 | 11.4 nM | [4] |
| Pyrido[2,3-d]pyrimidine (10) | PIM-1 | 17.2 nM | [4] |
Table 2: Anti-proliferative Activity of Nicotinamide Derivatives
| Compound | Cell Line | IC50 Value | Reference |
| Nicotinamide Derivative (10l) | SW620 (Colon Cancer) | 0.61 µM | [5] |
| Nicotinamide Derivative (10l) | NCI-H1975 (Lung Cancer) | 1.06 µM | [5] |
Signaling Pathways and Experimental Workflows
Targeted Signaling Pathway: VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
General Experimental Workflow
The evaluation of novel this compound derivatives as kinase inhibitors typically follows a multi-step process from chemical synthesis to biological characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Phenylnicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Phenylnicotinic acid is a significant chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of final drug products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method utilizes a reversed-phase C18 column with an isocratic mobile phase, offering excellent separation and quantification. This document provides a comprehensive protocol for experimental execution and method validation, adhering to ICH guidelines.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 LC Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (40:60 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Reagents and Materials
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent particulate matter from entering the HPLC system.
System Suitability
Before sample analysis, the chromatographic system must pass system suitability tests to ensure its performance. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation
The developed method should be validated according to ICH Q2(R1) guidelines. The key validation parameters are summarized below.
Table 3: Method Validation Parameters and Expected Results
| Validation Parameter | Description | Expected Results |
| Linearity | A minimum of five concentrations are analyzed. The calibration curve is generated by plotting peak area against concentration. | Correlation coefficient (r²) > 0.999 |
| Accuracy (Recovery) | Determined by spiking a known amount of standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). | Recovery between 98.0% and 102.0% |
| Precision (RSD%) | Repeatability (Intra-day): Analysis of six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Analysis is repeated by a different analyst on a different day. | RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1. | To be determined experimentally. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. | To be determined experimentally. |
| Robustness | The reliability of the method is assessed by intentionally varying chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). | The system suitability parameters should remain within the acceptance criteria. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The peak for this compound should be well-resolved from other peaks. |
Data Presentation
The quantitative data from the method validation experiments should be summarized in clear and structured tables for easy interpretation and comparison.
Table 4: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | |
| 5 | |
| 10 | |
| 20 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) |
Table 5: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80 | ||||
| 100 | ||||
| 120 |
Table 6: Precision Data
| Sample | Intra-day Precision (Peak Area) | Inter-day Precision (Peak Area) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| Mean | ||
| Standard Deviation | ||
| RSD (%) |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC method development process.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationships in HPLC method development and validation.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Assignment of 6-Phenylnicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the structural elucidation of 6-phenylnicotinic acid derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below cover sample preparation, spectral acquisition, and data analysis, facilitating the unambiguous assignment of proton and carbon signals, which is crucial for the characterization of novel compounds in drug discovery and development.
Introduction
This compound and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural characterization is a prerequisite for understanding their structure-activity relationships (SAR). NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus. This document presents a systematic approach to the assignment of ¹H and ¹³C NMR spectra for this class of molecules.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
High-quality NMR spectra are contingent upon proper sample preparation. The following protocol outlines the standard procedure for preparing samples of this compound derivatives for NMR analysis.
Materials:
-
This compound derivative (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials
-
Filter plug material (e.g., glass wool)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Weighing: Accurately weigh the required amount of the this compound derivative. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample of 20-50 mg.[1][2][3]
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable acidic proton is often observed.
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] Gentle warming or vortexing can aid in dissolution.[1]
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry NMR tube.[2][4]
-
Internal Standard: Add a small amount of an internal standard, such as TMS, to the NMR tube for chemical shift referencing (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Homogenization: Gently invert the NMR tube several times to ensure a homogeneous solution.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sample of moderate concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
2D NMR Experiments: For unambiguous assignment, especially for substituted derivatives, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
Data Presentation and Spectral Assignment
The following tables present representative ¹H and ¹³C NMR data for the parent compound, this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The assignments are based on established chemical shift principles and would be definitively confirmed by 2D NMR experiments in a research setting.
Atom Numbering Scheme:
References
Application Notes and Protocols: In Vitro Evaluation of 6-Phenylnicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 6-phenylnicotinic acid analogs, a class of compounds with significant therapeutic potential. The following protocols and data presentation guidelines are designed to assist researchers in assessing the anti-inflammatory and anticancer activities of these novel molecules.
Section 1: Anti-inflammatory Activity
A significant body of research suggests that nicotinic acid derivatives possess anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, and modulation of the NF-κB signaling pathway.[1][2][3][4][5][6]
Data Presentation: Summary of Anti-inflammatory Activity
Quantitative data from the following assays should be summarized for clear comparison of the biological activity of different this compound analogs.
Table 1: COX-1 and COX-2 Inhibitory Activity
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Analog-1 | |||
| Analog-2 | |||
| Celecoxib (Control) | |||
| Indomethacin (Control) |
Table 2: Inhibition of Pro-inflammatory Mediators in Macrophages
| Compound ID | Nitrite Inhibition IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells | PGE₂ Inhibition IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells | TNF-α Inhibition IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells | IL-6 Inhibition IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells |
| Analog-1 | ||||
| Analog-2 | ||||
| Ibuprofen (Control) |
Experimental Protocols
This protocol is adapted from commercially available COX inhibitor screening kits and published methodologies.[7][8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound analogs against purified human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive controls (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
-
96-well microplate (black, flat-bottom for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, and substrate in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and controls in DMSO.
-
Enzyme and Inhibitor Incubation:
-
To each well of the 96-well plate, add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.[7]
-
Add 10 µL of the diluted test compound or control to the respective wells. For the 100% initial activity control, add 10 µL of DMSO.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzymes.[7]
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to each well.[8]
-
Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm for Amplex Red-based assays) kinetically for 5-10 minutes at 37°C using a plate reader.[8][9][10]
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite.[2]
Objective: To evaluate the effect of this compound analogs on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of nitrite production for each compound concentration relative to the LPS-only control.
-
Calculate the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Molecular Docking Studies of Nicotinic Acid Derivatives
Introduction:
These application notes provide a comprehensive overview of the methodologies and findings related to the molecular docking of nicotinic acid derivatives with various protein targets. Due to a scarcity of specific research on 6-phenylnicotinic acid derivatives, this document focuses on the broader class of nicotinic acid derivatives. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals engaged in in-silico drug discovery and design.
Data Presentation: Quantitative Docking Results
The following tables summarize the quantitative data from molecular docking studies of various nicotinic acid derivatives against their respective protein targets. This data is crucial for comparing the binding affinities and predicting the inhibitory potential of these compounds.
Table 1: Binding Energies of Nicotinic Acid Derivatives against Bacterial Protein Targets
| Compound ID | Target Protein | PDB Code | Binding Energy (kcal/mol) |
| 5 | Tyrosyl-tRNA synthetase | 5ISP | -8.0 |
| 13 | Tyrosyl-tRNA synthetase | 5ISP | -8.5 |
| 17 | Tyrosyl-tRNA synthetase | 5ISP | -8.1 |
| 25 | Tyrosyl-tRNA synthetase | 5ISP | -8.4 |
| 5 | Dihydrofolate reductase | 5ISP | -7.5 |
| 13 | Dihydrofolate reductase | 5ISP | -7.9 |
| 17 | Dihydrofolate reductase | 5ISP | -7.6 |
| 25 | Dihydrofolate reductase | 5ISP | -7.8 |
Source: Data extracted from a study on the antimicrobial activity of novel nicotinic acid derivatives.[1]
Table 2: Inhibitory Constants and Binding Energies against Kinase Domains
| Compound ID | Target Protein | Binding Energy (kcal/mol) |
| 3B | VEGFR | -7.87 |
| 4A | VEGFR | -7.33 |
| 5A | EGFR | -7.95 |
Source: Data from a study on the synthesis and effects of new nicotinic acid derivatives on ChE activity, which also included docking against cancer-related kinases.[2]
Table 3: Inhibition of α-Amylase by 5-Amino-Nicotinic Acid Derivatives
| Compound ID | α-Amylase IC50 (µg/mL) |
| 2 | 12.91 ± 0.04 |
| 4 | 12.17 ± 0.14 |
| 5 | 13.57 ± 0.17 |
| 6 | 13.01 ± 0.07 |
| 7 | 12.91 ± 0.08 |
| 8 | 13.04 ± 0.02 |
| Acarbose (Standard) | 10.98 ± 0.03 |
Source: Data from a study on the α-amylase and α-glucosidase inhibition by 5-amino-nicotinic acid derivatives.[3]
Experimental Protocols
This section provides detailed methodologies for performing molecular docking studies with nicotinic acid derivatives, based on common practices cited in the literature.[1]
Protocol 1: General Molecular Docking Workflow
This protocol outlines the essential steps for a computational molecular docking experiment.
1. Protein Preparation:
- Objective: To prepare the target protein structure for docking by removing non-essential molecules and adding necessary parameters.
- Procedure:
- Download the 3D crystal structure of the target protein from a repository such as the Protein Data Bank (PDB).
- Using molecular modeling software (e.g., AutoDock Tools), remove water molecules and any co-crystallized ligands from the protein structure.
- Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
- Merge non-polar hydrogen atoms to simplify the structure and reduce computational time.
- Assign Kollman charges to the protein atoms to account for electrostatic interactions.
- Define the grid box, which specifies the docking search space around the active site of the protein.
2. Ligand Preparation:
- Objective: To generate a 3D conformation of the ligand (nicotinic acid derivative) and prepare it for docking.
- Procedure:
- Obtain the 2D structure of the nicotinic acid derivative. This can be done using chemical drawing software or downloaded from a database like PubChem.
- Convert the 2D structure to a 3D structure using a program like HyperChem.
- Perform energy minimization of the 3D ligand structure to obtain a stable, low-energy conformation. This is typically done using molecular mechanics (e.g., MM+) followed by a semi-empirical method.
- Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
3. Molecular Docking Simulation:
- Objective: To predict the binding pose and affinity of the ligand within the protein's active site.
- Procedure:
- Use a docking program such as AutoDock Vina.[1]
- Provide the prepared protein and ligand files as input.
- Specify the coordinates of the grid box defined during protein preparation.
- Run the docking simulation. The software will explore different conformations and orientations of the ligand within the active site and calculate the binding energy for each pose.
- The program will output a set of docked poses, ranked by their binding affinity (typically in kcal/mol).
4. Analysis of Results:
- Objective: To analyze the docking results to understand the binding interactions.
- Procedure:
- Examine the predicted binding energies. A lower binding energy generally indicates a more stable protein-ligand complex.[4]
- Visualize the best-ranked docked pose in a molecular graphics viewer (e.g., PyMOL, VMD).
- Identify the key amino acid residues in the active site that interact with the ligand.
- Analyze the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
5. Docking Validation (Optional but Recommended):
- Objective: To validate the accuracy of the docking protocol.
- Procedure:
- If the downloaded protein structure contained a co-crystallized native ligand, re-dock this ligand into the active site.
- Compare the predicted docked pose of the native ligand with its original crystallographic pose. The root-mean-square deviation (RMSD) between the two poses should ideally be low (e.g., < 2 Å) to confirm the validity of the docking parameters.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in molecular docking studies.
Caption: A flowchart of the general molecular docking workflow.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
Development of 6-Phenylnicotinic Acid-Based Fluorescent Probes: Application Notes and Protocols
Disclaimer: As of the current date, there is a notable absence of specific published research on the development and application of fluorescent probes directly derived from a 6-phenylnicotinic acid scaffold. The following application notes and protocols have been constructed based on established principles and methodologies for structurally related pyridine and quinoline-based fluorescent probes. These are intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the potential of this compound derivatives in bioimaging and sensing. The provided protocols are hypothetical and will require optimization and validation for any newly synthesized this compound-based probe.
Application Notes
Introduction
This compound, a derivative of nicotinic acid (Vitamin B3), presents a promising scaffold for the development of novel fluorescent probes. The inherent photophysical properties of the pyridine ring, coupled with the extended π-conjugation offered by the phenyl substituent, suggest that its derivatives could be engineered to exhibit fluorescence. By incorporating appropriate recognition moieties, these probes can be designed for the selective detection of various analytes, including metal ions, pH, and specific enzymes, making them valuable tools in biological research and drug discovery.
Principle of Operation
The fluorescence of a this compound-based probe can be modulated through several mechanisms, including:
-
Photoinduced Electron Transfer (PET): An electron-rich recognition group can quench the fluorescence of the fluorophore. Upon binding to an analyte, the electron transfer is disrupted, leading to fluorescence enhancement ("turn-on" probe).
-
Intramolecular Charge Transfer (ICT): Changes in the local environment (e.g., polarity, pH) or binding to a target can alter the ICT character of the probe, resulting in a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.
-
Förster Resonance Energy Transfer (FRET): A this compound-based fluorophore can act as a donor or acceptor in a FRET pair. Analyte-induced conformational changes that alter the distance between the FRET pair can be used for detection.
Potential Applications
Based on the applications of similar pyridine and quinoline-based probes, this compound derivatives could be developed for:
-
Sensing Metal Ions: By incorporating chelating groups, these probes could detect biologically relevant metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺.
-
pH Sensing: The nitrogen atom on the pyridine ring can be protonated, making the fluorescence of the probe sensitive to changes in pH.
-
Enzyme Activity Assays: By attaching a substrate for a specific enzyme, the probe's fluorescence can be unmasked upon enzymatic cleavage.
-
Bioimaging: Functionalized probes can be designed to target specific organelles or biomolecules within living cells for fluorescence microscopy applications.
Data Presentation: Hypothetical Photophysical and Sensing Properties
The following tables summarize the kind of quantitative data that would be essential to collect and report for a newly developed this compound-based fluorescent probe. The values presented are hypothetical and based on typical data for related pyridine-based probes.
Table 1: Photophysical Properties of a Hypothetical this compound Probe (6-PNP)
| Property | Value |
| Absorption Maximum (λabs) | 380 nm |
| Emission Maximum (λem) | 495 nm |
| Molar Extinction Coefficient (ε) | 2.5 x 10⁴ M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.45 |
| Stokes Shift | 115 nm |
| Fluorescence Lifetime (τ) | 3.2 ns |
Table 2: Sensing Performance of a Hypothetical 6-PNP-based Probe for Zn²⁺ (6-PNP-Zn)
| Parameter | Value |
| Analyte | Zn²⁺ |
| Detection Mechanism | Fluorescence "Turn-On" |
| Linear Range | 0 - 20 µM |
| Limit of Detection (LOD) | 50 nM |
| Selectivity | >10-fold fluorescence enhancement for Zn²⁺ over other common metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) |
| Optimal pH Range | 6.5 - 8.0 |
Experimental Protocols
The following are detailed, hypothetical protocols for key experiments involving a this compound-based fluorescent probe.
Protocol 1: General Procedure for Spectroscopic Measurements
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the this compound-based probe in spectroscopic grade DMSO or a suitable organic solvent.
-
Working Solution Preparation: Dilute the stock solution in the appropriate buffer (e.g., 10 mM HEPES, pH 7.4) to a final concentration of 1-10 µM.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the working solution using a spectrophotometer.
-
Fluorescence Spectroscopy:
-
Excite the working solution at its absorption maximum (λabs).
-
Record the fluorescence emission spectrum.
-
To determine the quantum yield, use a known standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
-
Analyte Titration:
-
To the working solution of the probe, add increasing concentrations of the analyte of interest (e.g., a metal ion solution).
-
After each addition, allow the solution to equilibrate for a specified time (e.g., 5 minutes) and record the fluorescence spectrum.
-
Plot the change in fluorescence intensity against the analyte concentration to determine the linear range and detection limit.
-
Protocol 2: Cell Culture and Staining for Fluorescence Microscopy
-
Cell Culture: Culture the desired cell line (e.g., HeLa cells) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a 35 mm glass-bottom dish at 37°C in a humidified atmosphere with 5% CO₂.
-
Probe Loading:
-
When cells reach 70-80% confluency, remove the culture medium.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Prepare a 1-10 µM working solution of the this compound-based probe in serum-free medium or PBS.
-
Incubate the cells with the probe solution for 15-30 minutes at 37°C.
-
-
Washing: Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set (e.g., excitation at 380 nm and emission collection at 450-550 nm).
-
For co-localization studies, incubate with a commercially available organelle-specific tracker (e.g., MitoTracker Red) according to the manufacturer's protocol before or after staining with the this compound-based probe.
-
Protocol 3: Enzyme Activity Assay (Hypothetical)
This protocol assumes the this compound-based probe is designed with a recognition site that is cleaved by a specific enzyme, leading to a change in fluorescence.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the probe in DMSO.
-
Prepare a stock solution of the target enzyme in an appropriate assay buffer.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the probe to a final concentration of 1-10 µM.
-
Initiate the reaction by adding the enzyme to a final concentration in its active range.
-
Immediately place the microplate in a plate reader.
-
-
Data Acquisition:
-
Monitor the fluorescence intensity at the probe's emission wavelength over time (e.g., every minute for 30 minutes).
-
The rate of fluorescence change is proportional to the enzyme activity.
-
Run appropriate controls, including a reaction without the enzyme and a reaction with a known inhibitor.
-
Mandatory Visualizations
Diagram 1: Hypothetical Synthesis of a this compound-Based Fluorescent Probe
Caption: Hypothetical synthesis of a this compound-based fluorescent probe.
Diagram 2: "Turn-On" Sensing Mechanism for Metal Ion Detection
Caption: "Turn-on" fluorescence mechanism via inhibition of Photoinduced Electron Transfer (PET).
Diagram 3: Experimental Workflow for Cellular Imaging
Caption: A typical workflow for staining and imaging live cells with a fluorescent probe.
Application Notes and Protocols for Utilizing 6-Phenylnicotinic Acid in the Construction of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Phenylnicotinic Acid as a MOF Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The choice of the organic linker is crucial in determining the resulting MOF's topology, porosity, and functional properties.[2] this compound (6-PNA), with its rigid phenyl-pyridine backbone and a carboxylic acid functional group, presents an intriguing candidate as a linker for the synthesis of novel MOFs. The presence of both a carboxylate group for metal coordination and a phenyl-substituted pyridine ring could lead to MOFs with unique structural motifs and potential applications in catalysis, gas storage, and drug delivery.[1][3]
The inherent properties of 6-PNA, such as its aromatic nature and potential for π-π stacking interactions, could contribute to the formation of stable and functional frameworks. Zirconium-based MOFs (Zr-MOFs) are particularly noted for their exceptional chemical and thermal stability, making them ideal candidates for exploring the use of new linkers like 6-PNA.[4][5][6]
Potential Applications in Drug Development
MOFs have garnered significant attention as versatile platforms for drug delivery due to their high porosity, large surface area, and tunable functionality.[1] While specific data for 6-PNA based MOFs is unavailable, analogous systems suggest several potential applications:
-
Controlled Drug Release: The porous structure of MOFs allows for the encapsulation of therapeutic agents. The release kinetics can be tuned by modifying the linker or the metal node, potentially enabling sustained and targeted drug delivery.
-
Biocompatibility: The biocompatibility of MOFs is a critical factor. Zirconium-based MOFs have shown promise in this regard.[6] The toxicological profile of any novel MOF constructed from 6-PNA would require thorough investigation.
-
Targeted Delivery: The surface of MOFs can be functionalized with targeting moieties to direct the drug-loaded framework to specific cells or tissues, enhancing therapeutic efficacy and minimizing side effects.
Data Presentation: Properties of MOFs with Nicotinic Acid Derivatives
While quantitative data for MOFs based on this compound is not available, the following table summarizes key parameters for MOFs constructed from other functionalized nicotinic acid derivatives to provide a comparative context.
| MOF Name/Linker | Metal Ion | Solvent(s) | Synthesis Temperature (°C) | Porosity/Surface Area | Key Finding/Application |
| MOF-808 (functionalized) | Zr(IV) | DMF, HCl | 80 | - | Used as an adsorbent for selective extraction of uranyl ions.[5] |
| CIM-80 | Al(III) | Water | 100 | Microporous, surface area varies with synthesis conditions | Adsorption of volatile organic compounds.[7] |
Experimental Protocols
The following is a generalized protocol for the synthesis of a zirconium-based MOF using an aromatic carboxylic acid linker, which can be adapted for this compound.
General Synthesis of a Zirconium-Based MOF
This protocol is based on the synthesis of well-known Zr-MOFs like the UiO-series and can serve as a starting point.[4]
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
This compound (or other aromatic carboxylic acid linker)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., acetic acid, benzoic acid)[4]
-
Deionized water
Procedure:
-
In a glass vial, dissolve the aromatic carboxylic acid linker (e.g., this compound) in DMF.
-
In a separate vial, dissolve ZrCl₄ in DMF.
-
Combine the two solutions in a larger reaction vessel.
-
Add the modulator and a small amount of deionized water to the reaction mixture. The modulator can help control the crystallite size and defect density.[4]
-
Seal the reaction vessel tightly and place it in a preheated oven at a specific temperature (typically between 80-150 °C) for a designated period (e.g., 24-72 hours).[8]
-
After the reaction is complete, allow the vessel to cool down to room temperature.
-
Collect the resulting crystalline product by centrifugation or filtration.
-
Wash the product repeatedly with fresh DMF and then with a lower-boiling-point solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum to remove the solvent molecules completely, making the pores accessible.
Characterization Techniques
To confirm the successful synthesis and to characterize the properties of the new MOF, the following techniques are essential:
-
Powder X-Ray Diffraction (PXRD): To determine the crystallinity and phase purity of the synthesized material.[7]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and to confirm the removal of solvent molecules after activation.
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore size distribution of the MOF.[7]
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and application of a zirconium-based MOF-808 functionalized with isonicotinic acid for fast and efficient solid phase extraction of uranium(VI) from wastewater prior to its spectrophotometric determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zirconium-based MOFs (Zr-MOF) - CD Bioparticles [cd-bioparticles.net]
- 7. Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Phenylnicotinic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 6-phenylnicotinic acid synthesis. The following sections detail two common synthetic routes: the Suzuki-Miyaura coupling and the Kröhnke pyridine synthesis.
Section 1: Suzuki-Miyaura Coupling for this compound Synthesis
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, including this compound. This reaction typically involves the palladium-catalyzed cross-coupling of a halide (e.g., 6-chloronicotinic acid or its ester) with an organoboron species (e.g., phenylboronic acid).
Troubleshooting Guide
Question 1: Why is the yield of my Suzuki-Miyaura coupling for this compound consistently low?
Answer: Low yields in the Suzuki-Miyaura coupling of 6-halonicotinic acids can be attributed to several factors. Due to the electron-deficient nature of the pyridine ring and the presence of the carboxylic acid group, this substrate can be challenging.
-
Catalyst Inactivity or Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation. The carboxylic acid group can also interact with the catalyst, further reducing its efficacy.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center and promote the desired catalytic cycle.
-
-
Inefficient Oxidative Addition: The carbon-halogen bond at the 6-position of the nicotinic acid may be difficult to break, especially if it is a C-Cl bond.
-
Solution: Higher reaction temperatures (80-110 °C) are often necessary for aryl chlorides. If using a bromide or iodide, milder conditions may be sufficient.
-
-
Poor Choice of Base: The base is crucial for the transmetalation step. An inappropriate base can lead to a sluggish or incomplete reaction.
-
Solution: Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for these types of couplings. The base should be anhydrous and finely ground.
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (argon or nitrogen).
-
Question 2: I am observing significant amounts of side products, such as homocoupling of phenylboronic acid and protodeboronation. How can I minimize these?
Answer: The formation of byproducts is a common issue in Suzuki-Miyaura couplings.
-
Homocoupling: This side reaction, forming biphenyl from two molecules of phenylboronic acid, is often promoted by the presence of oxygen.
-
Solution: Rigorous exclusion of oxygen is critical. Use freeze-pump-thaw cycles or sparge solvents with an inert gas. Using a pre-catalyst that efficiently generates the active Pd(0) species can also help.
-
-
Protodeboronation: This is the cleavage of the C-B bond of phenylboronic acid by a proton source, leading to the formation of benzene.
-
Solution: Use anhydrous solvents and reagents. If protodeboronation is still an issue, consider using a more stable boronic ester, such as a pinacol ester.
-
Frequently Asked Questions (FAQs)
Q1: Can I use 6-chloronicotinic acid directly, or should I protect the carboxylic acid group?
A1: While direct coupling with 6-chloronicotinic acid is possible, the carboxylate formed under basic conditions can interfere with the catalyst. If you are experiencing low yields, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly recommended strategy. The ester can be easily hydrolyzed to the desired carboxylic acid after the coupling reaction.
Q2: Which palladium catalyst and ligand combination is a good starting point for optimization?
A2: For challenging substrates like 6-chloronicotinic acid, a robust catalyst system is necessary. A good starting point is Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. Pre-formed catalysts like PdCl₂(dppf) can also be effective but may require higher temperatures.
Q3: What is the best solvent for this reaction?
A3: Aprotic polar solvents are generally used. A mixture of a solvent like 1,4-dioxane or toluene with water is common, as the water can aid in dissolving the inorganic base.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the impact of different catalysts, ligands, and bases on the yield of Suzuki-Miyaura couplings for substrates similar to 6-halonicotinic acid. This data is intended to guide optimization efforts.
| Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 6-Bromonicotinonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | High |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 81 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/Water | 70 | 99 |
| 6-Chloropyridin-3-amine | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | Good |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: Synthesis of Methyl 6-phenylnicotinate
This protocol describes the synthesis of the methyl ester of this compound, which can be subsequently hydrolyzed.
Materials:
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Methyl 6-chloronicotinate
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Phenylboronic acid
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Pd(OAc)₂
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SPhos
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K₃PO₄ (anhydrous, finely ground)
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1,4-Dioxane (anhydrous, degassed)
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Water (degassed)
Procedure:
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To a flame-dried Schlenk flask, add methyl 6-chloronicotinate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
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Evacuate and backfill the flask with argon three times.
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Under a positive flow of argon, add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).
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Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
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Heat the reaction mixture to 100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and water. Separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.
Section 2: Kröhnke Pyridine Synthesis for this compound Synthesis
The Kröhnke synthesis is a classic method for the preparation of substituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source.
Troubleshooting Guide
Question 1: My Kröhnke synthesis is not producing the desired this compound derivative. What could be the problem?
Answer: Failure of the Kröhnke synthesis can often be traced back to the quality of the reagents or the reaction conditions.
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Reagent Quality:
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α,β-Unsaturated Carbonyl: Ensure this starting material is pure and not polymerized.
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Pyridinium Salt: The α-pyridinium methyl ketone salt must be completely dry.
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Ammonia Source: Ammonium acetate is commonly used and should be of high purity.
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Reaction Conditions:
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Temperature: The reaction typically requires heating. Insufficient temperature may lead to an incomplete reaction, while excessive heat can cause decomposition. A common temperature range is 80-140 °C.[1]
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Solvent: Glacial acetic acid or methanol are often used. Acetic acid can also act as a catalyst.
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Question 2: My reaction is producing a complex mixture of byproducts. How can I improve the selectivity?
Answer: Side reactions in the Kröhnke synthesis can lower the yield of the desired product.
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Michael Addition Products: Incomplete cyclization can lead to the accumulation of the intermediate 1,5-dicarbonyl compound.
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Solution: Ensure a sufficient reaction time and optimal temperature to promote the cyclization and dehydration steps.
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-
Self-Condensation: The α,β-unsaturated carbonyl compound can react with itself, especially at higher temperatures.
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Solution: Control the reaction temperature carefully. A lower temperature with a longer reaction time may improve selectivity.
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Frequently Asked Questions (FAQs)
Q1: What are the starting materials for the Kröhnke synthesis of a this compound derivative?
A1: A plausible route would involve the reaction of a pyridinium salt derived from a suitable keto-ester with an α,β-unsaturated phenyl ketone, in the presence of ammonium acetate. The specific starting materials would need to be chosen to yield the desired substitution pattern.
Q2: Can this reaction be performed in a one-pot procedure?
A2: Yes, one-pot modifications of the Kröhnke synthesis have been developed to improve efficiency and avoid the isolation of intermediates. These typically involve combining all reactants in a single vessel.
Data Presentation: General Yields for Kröhnke Synthesis
The following table provides a general overview of the yields that can be expected for the Kröhnke synthesis of various substituted pyridines.
| Pyridinium Salt | α,β-Unsaturated Carbonyl | Solvent | Temperature (°C) | Yield (%) |
| N-Phenacylpyridinium bromide | Chalcone | Glacial Acetic Acid | ~120 | High |
| 2-Acetylthiophene-derived salt | Michael acceptor | Standard conditions | - | 60 |
| Substituted acetophenone | Substituted benzaldehyde | Solvent-free | 120-140 | High |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Kröhnke Pyridine Synthesis
This protocol describes a general procedure for the synthesis of a 2,4,6-trisubstituted pyridine.
Materials:
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α-Pyridinium methyl ketone salt
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α,β-Unsaturated carbonyl compound
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Ammonium acetate
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Glacial acetic acid
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine the α-pyridinium methyl ketone salt (1.0 equiv.), the α,β-unsaturated carbonyl compound (1.0 equiv.), and a large excess of ammonium acetate (e.g., 10 equiv.).
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Add glacial acetic acid as the solvent.
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Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
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Monitor the reaction progress by TLC.
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Upon completion, allow the reaction mixture to cool to room temperature.
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Pour the cooled mixture into ice water with stirring to precipitate the product.
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Collect the solid product by vacuum filtration.
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Wash the solid with water and then with a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent.
Visualization: Kröhnke Pyridine Synthesis Workflow
References
Technical Support Center: Purification of 6-Phenylnicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-phenylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?
A1: When synthesizing this compound via the Suzuki-Miyaura coupling of a 6-halonicotinic acid derivative with phenylboronic acid, several types of impurities can arise. The most common include:
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Homocoupling products: Biphenyl, formed from the coupling of two phenylboronic acid molecules, is a frequent byproduct. This is often favored in the presence of oxygen.
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Starting materials: Unreacted 6-halonicotinic acid or phenylboronic acid may remain in the crude product.
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Palladium catalyst residues: Trace amounts of the palladium catalyst used in the coupling reaction can contaminate the final product.
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Ligand-derived impurities: Byproducts from the phosphine ligands used in the coupling reaction may be present.
Q2: What are the recommended initial steps for the purification of crude this compound?
A2: A common initial purification strategy involves an acid-base extraction. This technique effectively separates the acidic this compound from neutral impurities, such as biphenyl. The crude mixture is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt. The aqueous layer containing the product salt is then separated, washed with an organic solvent to remove any remaining neutral impurities, and finally acidified to precipitate the purified this compound.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A solvent pair, such as ethanol/water or ethyl acetate/heptane, can also be effective. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific crude material.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| Low Purity After Recrystallization | Improper solvent choice; Cooling rate is too fast; Insufficient washing of crystals. | Screen for optimal recrystallization solvents or solvent systems (e.g., ethanol/water, ethyl acetate/heptane).[1] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[1] Wash the collected crystals with a small amount of cold solvent.[1] |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound; Presence of impurities that lower the melting point. | Use a lower-boiling point solvent. Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization.[1] |
| Poor Crystal Formation | Solution is not sufficiently saturated; Presence of significant impurities inhibiting crystallization. | Concentrate the solution by boiling off some of the solvent. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal of pure this compound. |
| Discoloration of the Final Product | Presence of colored impurities; Oxidation of the product. | Treat the hot solution with activated carbon before the filtration step of recrystallization.[1] Ensure all purification steps are carried out promptly to minimize air exposure. |
Acid-Base Extraction
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Incomplete extraction into the aqueous base; Incomplete precipitation upon acidification. | Ensure thorough mixing of the organic and aqueous layers during extraction. Perform multiple extractions with the aqueous base. Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic for complete precipitation. |
| Product is Contaminated with Neutral Impurities | Inefficient separation of layers; Insufficient washing of the aqueous layer. | Allow adequate time for the layers to separate completely. After separating the aqueous layer containing the product salt, wash it with a fresh portion of the organic solvent to remove residual neutral impurities. |
| Emulsion Formation at the Interface | High concentration of solutes; Vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gently swirl or invert the separatory funnel instead of vigorous shaking. |
Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of this compound from Impurities | Incorrect mobile phase polarity; Co-elution of impurities with the product; Column overloading. | Perform thin-layer chromatography (TLC) to determine the optimal mobile phase. Use a gradient elution to improve separation. Ensure the amount of crude material loaded is appropriate for the column size.[1] |
| Product Tailing on the Column | The acidic nature of the product interacting with the silica gel. | Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing. |
| Low Recovery from the Column | Product is too strongly adsorbed to the stationary phase. | Increase the polarity of the mobile phase. If using a silica gel column, consider switching to a reverse-phase (e.g., C18) column with an appropriate mobile phase. |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction followed by Recrystallization
This protocol outlines a general procedure for the purification of crude this compound obtained from a Suzuki-Miyaura coupling reaction.
1. Acid-Base Extraction: a. Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate. b. Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). c. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution. d. Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound. e. Drain the lower aqueous layer into a clean flask. f. Extract the organic layer again with a fresh portion of saturated NaHCO₃ solution to ensure complete extraction of the product. g. Combine the aqueous extracts and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities. h. Cool the combined aqueous extracts in an ice bath and slowly add a dilute solution of hydrochloric acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3), which will cause the this compound to precipitate. i. Collect the precipitated solid by vacuum filtration, washing with cold deionized water.
2. Recrystallization: a. Transfer the crude, filtered this compound to an Erlenmeyer flask. b. Add a minimal amount of a suitable hot solvent or solvent pair (e.g., ethanol/water). c. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. d. If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated further. e. If activated carbon was used, perform a hot gravity filtration to remove it. f. Allow the hot, clear solution to cool slowly to room temperature. g. Once crystals begin to form, place the flask in an ice bath to maximize crystallization. h. Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. i. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity.
References
Identifying and minimizing byproducts in 6-phenylnicotinic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-phenylnicotinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of 97% or higher. It is usually a white to light yellow solid with a melting point of approximately 243°C.
Troubleshooting Guides
Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling is a versatile method for forming the C-C bond between the pyridine ring and the phenyl group. A general reaction scheme involves the coupling of a halonicotinic acid derivative with phenylboronic acid in the presence of a palladium catalyst and a base.
Q1: I am observing a significant amount of biphenyl as a byproduct in my Suzuki-Miyaura coupling reaction. What is the cause and how can I minimize it?
A1: The formation of biphenyl is a result of the homocoupling of phenylboronic acid, a common side reaction in Suzuki couplings. This side reaction can be promoted by the presence of oxygen and the use of Pd(II) precatalysts.[1][2]
Strategies to Minimize Biphenyl Formation:
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Deoxygenation: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.[1] Residual oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.
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Catalyst Selection: Use a Pd(0) catalyst, such as Pd(PPh₃)₄, to avoid the initial presence of Pd(II) species that can directly react with the boronic acid.[2]
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Ligand Choice: Employ bulky, electron-rich phosphine ligands which can accelerate the desired cross-coupling catalytic cycle, thereby reducing the likelihood of side reactions.
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Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) in the reaction mixture.[1]
Q2: My yield of this compound is low, and I suspect protodeboronation of my phenylboronic acid. How can I confirm and prevent this?
A2: Protodeboronation is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond, which effectively removes it from the reaction. This can be caused by acidic or basic conditions, especially at elevated temperatures.
Troubleshooting Protodeboronation:
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Reaction Monitoring: Use techniques like TLC, GC-MS, or LC-MS to monitor the reaction progress and identify the presence of benzene, the product of phenylboronic acid protodeboronation.
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Use of Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are generally less susceptible to protodeboronation.
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Base Selection: The choice of base is critical. Weaker bases may be less likely to promote protodeboronation. A thorough screening of bases may be necessary for optimization.
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Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can facilitate protodeboronation.
Q3: The palladium catalyst in my reaction turned black, and the reaction stalled. What happened?
A3: The formation of palladium black indicates the precipitation of palladium metal from the solution, leading to catalyst deactivation.
Preventing Catalyst Decomposition:
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Ligand-to-Palladium Ratio: An insufficient amount of ligand to stabilize the Pd(0) species can lead to its agglomeration and precipitation. Increasing the ligand-to-palladium ratio slightly may help.
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Reaction Temperature: High reaction temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest effective temperature.
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Purity of Reagents: Impurities in the starting materials or solvents can poison the catalyst. Ensure the use of high-purity reagents and anhydrous, degassed solvents.
Ullmann Condensation Route
The Ullmann condensation is a classical method for forming aryl-aryl bonds using a copper catalyst. This route typically requires higher temperatures and stoichiometric amounts of copper.
Q1: My Ullmann reaction to synthesize this compound is giving a low yield and requires very high temperatures. How can I improve this?
A1: Traditional Ullmann reactions are known for requiring harsh conditions.[3] Modern modifications can improve yields and lower reaction temperatures.
Improving Ullmann Reaction Efficiency:
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Ligand Addition: The use of bidentate ligands, such as amino acids or diamines, can significantly accelerate the reaction and allow for milder conditions.[3]
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Catalyst System: While metallic copper is traditional, the use of copper(I) salts, such as CuI, can be more effective.
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Solvent Choice: High-boiling polar solvents like DMF, NMP, or nitrobenzene are typically used. Solvent screening can be beneficial.
Q2: I am observing homocoupling byproducts in my Ullmann reaction. How can I reduce their formation?
A2: Homocoupling of the starting aryl halide is a common side reaction in Ullmann condensations, leading to the formation of symmetrical biaryls.
Minimizing Homocoupling in Ullmann Reactions:
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Stoichiometry Control: Using a slight excess of one of the coupling partners can sometimes favor the cross-coupling reaction over homocoupling.
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Slow Addition: The slow addition of one of the reactants to the reaction mixture can help maintain a low concentration of that species, potentially reducing the rate of its homocoupling.
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Temperature Optimization: Carefully controlling the reaction temperature is crucial, as higher temperatures can sometimes lead to an increase in side reactions.
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Biphenyl Byproduct Formation in Suzuki-Miyaura Coupling
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Biphenyl Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 | 15 |
| 2 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 5 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 92 | <2 |
| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O (not degassed) | 100 | 12 | 40 | 35 |
Note: Data is illustrative and intended for comparative purposes. Actual results may vary based on specific experimental details.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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6-Chloronicotinic acid
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Phenylboronic acid
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Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane (anhydrous and degassed)
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Water (degassed)
Procedure:
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To a dry Schlenk flask, add 6-chloronicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and finely powdered potassium carbonate (2.0 eq).
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Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
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Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 eq).
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Add the degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio).
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Heat the reaction mixture to 90-100°C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature.
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Dilute with water and acidify with 1M HCl to a pH of ~4-5 to precipitate the product.
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Filter the solid, wash with water, and then a small amount of cold diethyl ether to remove non-polar impurities like biphenyl.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura reaction for this compound synthesis and major byproduct formation pathways.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling for 6-Phenylnicotinic Acid Synthesis
Welcome to the technical support center for the optimization of the Suzuki-Miyaura coupling reaction for the synthesis of 6-phenylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific chemical transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound via the Suzuki coupling of 6-chloronicotinic acid and phenylboronic acid.
Issue 1: Low or No Product Yield
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Question: My reaction is showing little to no formation of this compound. What are the primary factors to investigate?
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Answer: Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended:
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Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivated. For a challenging substrate like an electron-deficient chloropyridine, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more robust systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.
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Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen. Ensure that all solvents and the reaction vessel are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
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Inadequate Base: The base is critical for the activation of the boronic acid in the transmetalation step. For less reactive aryl chlorides, weaker bases like NaHCO₃ may not be effective. Stronger bases such as K₃PO₄ or Cs₂CO₃ are often required. The solubility of the base in the chosen solvent is also a crucial factor.
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Reaction Temperature: The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step and typically requires elevated temperatures, often in the range of 80-110 °C.
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Reagent Quality: Ensure the purity of your starting materials, particularly the phenylboronic acid, which can degrade over time.
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Issue 2: Significant Formation of Side Products
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Question: My reaction is producing significant amounts of side products, such as homocoupled biphenyl or dehalogenated nicotinic acid. How can I minimize these?
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Answer: The formation of side products is a common issue in Suzuki couplings. Here’s how to address them:
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Homocoupling of Boronic Acid: This side reaction, forming biphenyl, is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize this. Using a pre-catalyst that ensures a controlled generation of the active Pd(0) species can also be beneficial.
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Dehalogenation of 6-Chloronicotinic Acid: The replacement of the chlorine atom with a hydrogen atom can occur, particularly at higher temperatures and with certain bases. If dehalogenation is a significant issue, try lowering the reaction temperature and screening different bases. Sometimes, a milder base or a shorter reaction time can mitigate this problem.
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Protodeboronation: The cleavage of the C-B bond of the phenylboronic acid can occur, especially in the presence of water and at elevated temperatures. Using a less aqueous solvent system or switching to a more stable boronic acid derivative, like a pinacol ester, can reduce this side reaction.
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Issue 3: Reaction Stalls or is Incomplete
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Question: My reaction starts but does not go to completion, even after an extended period. What could be the cause?
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Answer: A stalled reaction often points to catalyst deactivation or issues with the reaction conditions:
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Catalyst Decomposition: The palladium catalyst can decompose at high temperatures over long reaction times, leading to a cessation of catalytic activity. If you suspect this, you could try a lower reaction temperature for a longer duration or use a more stable catalyst system.
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Ligand Degradation: Some phosphine ligands can be unstable under the reaction conditions. Using more robust ligands, such as the Buchwald-type biarylphosphines or NHC ligands, can improve catalyst longevity.
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Insufficient Base: The base is consumed during the reaction. Ensure you are using a sufficient excess (typically 2-3 equivalents) to drive the reaction to completion.
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Poor Solubility: If any of the reactants or the catalyst are not well-dissolved in the solvent system, the reaction rate will be significantly hampered. Experiment with different solvent mixtures to ensure all components are in solution at the reaction temperature.
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Frequently Asked Questions (FAQs)
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Q1: What is the best palladium catalyst for the Suzuki coupling of 6-chloronicotinic acid?
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A1: Due to the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond, catalyst systems employing bulky, electron-rich phosphine ligands are generally more effective than traditional catalysts like Pd(PPh₃)₄. Buchwald ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts (e.g., XPhos Pd G3) are excellent choices. N-heterocyclic carbene (NHC) based catalysts like PEPPSI™-IPr have also shown high activity for coupling chloropyridines.
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Q2: Which base should I choose for this reaction?
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A2: Strong inorganic bases are typically required for the Suzuki coupling of aryl chlorides. K₃PO₄ and Cs₂CO₃ are often the most effective. While carbonates like K₂CO₃ can work, they may require higher temperatures or longer reaction times. The choice of base can also be solvent-dependent.
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Q3: What is the optimal solvent system?
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A3: A variety of solvents can be used, and the optimal choice often depends on the base and catalyst. Common solvents include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, often in a mixture with water to aid in dissolving the base. Polar aprotic solvents like DMF can also be effective but may lead to different side product profiles.
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Q4: How can I monitor the progress of the reaction?
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A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
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Q5: Is it necessary to perform the reaction under an inert atmosphere?
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A5: Yes, it is highly recommended to perform the Suzuki coupling under an inert atmosphere (e.g., nitrogen or argon). The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products like homocoupled biphenyl.
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Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of chloropyridine derivatives with phenylboronic acid, providing a comparative overview of the impact of different catalysts, bases, and solvents on the reaction yield.
Table 1: Comparison of Palladium Catalysts
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-18 | 85-95 |
Note: Yields are representative for the coupling of chloropyridines with phenylboronic acid and may vary for 6-chloronicotinic acid.
Table 2: Comparison of Bases
| Base | Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) |
| K₂CO₃ | Pd(OAc)₂ / SPhos | 1,4-Dioxane/H₂O | 100 | Moderate to High |
| K₃PO₄ | Pd₂(dba)₃ / XPhos | Toluene | 100 | High |
| Cs₂CO₃ | Pd(OAc)₂ / RuPhos | 1,4-Dioxane | 100 | High |
| Na₂CO₃ | Pd(dppf)Cl₂ | DMF/H₂O | 90 | Moderate |
| KF | Pd(OAc)₂ / SPhos | THF | 80 | Moderate |
Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.
Table 3: Comparison of Solvents
| Solvent System | Catalyst System | Base | Temperature (°C) | Typical Yield (%) |
| 1,4-Dioxane / H₂O | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | High |
| Toluene / H₂O | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | High |
| THF / H₂O | Pd(PPh₃)₄ | K₂CO₃ | 80 | Moderate |
| DMF | Pd(dppf)Cl₂ | Na₂CO₃ | 90 | Moderate to High |
| 2-MeTHF / H₂O | XPhos Pd G3 | Cs₂CO₃ | 100 | High |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a representative procedure for the Suzuki-Miyaura coupling of 6-chloronicotinic acid with phenylboronic acid. Optimization may be required for specific laboratory conditions.
Materials:
-
6-Chloronicotinic acid (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure the removal of all oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting common problems in the synthesis of 6-phenylnicotinic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-phenylnicotinic acid derivatives. The guidance is presented in a practical question-and-answer format to directly resolve issues that may arise during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and its derivatives?
A1: The two most common and versatile methods for synthesizing this compound and its derivatives are the Suzuki-Miyaura cross-coupling reaction and the Kröhnke pyridine synthesis.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming the carbon-carbon bond between a pyridine ring and a phenyl group. Typically, a 6-halonicotinic acid derivative (e.g., 6-chloro- or 6-bromonicotinic acid) is coupled with phenylboronic acid.[1][2] This method is widely used due to its high efficiency and tolerance of various functional groups.[1]
-
Kröhnke Pyridine Synthesis: This method allows for the construction of the pyridine ring itself. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, such as ammonium acetate, to form a highly substituted pyridine.[3][4]
Q2: What are the most common challenges faced during the synthesis of this compound derivatives?
A2: Researchers often encounter several key challenges, including:
-
Low reaction yields: This can be due to a variety of factors such as inactive catalysts, inappropriate reaction conditions, or the presence of impurities.
-
Formation of side products: Unwanted side reactions can complicate the purification process and reduce the overall yield of the desired product.
-
Difficulties in purification: The separation of the desired product from starting materials, catalysts, and byproducts can be challenging.
Q3: How critical is the choice of catalyst and ligand in the Suzuki-Miyaura coupling for this synthesis?
A3: The choice of catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling, especially with heteroaryl halides like 6-halonicotinic acid derivatives. The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient pyridine rings, bulky and electron-rich phosphine ligands are often more effective as they can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
This guide addresses common issues encountered when synthesizing this compound derivatives via the Suzuki-Miyaura cross-coupling of a 6-halonicotinic acid derivative with phenylboronic acid.
Problem 1: Low or No Product Formation
Q: My Suzuki-Miyaura coupling reaction is showing low or no conversion to the desired this compound derivative. What are the likely causes and how can I troubleshoot this?
A: Low or no product formation is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.
-
Troubleshooting:
-
Use fresh, high-quality palladium catalyst and ligands. Phosphine-based ligands can be sensitive to air and should be handled under an inert atmosphere.[5]
-
Ensure a properly inert atmosphere (argon or nitrogen) is maintained throughout the reaction to prevent catalyst oxidation.
-
For challenging couplings involving aryl chlorides, consider more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[6]
-
-
-
Inappropriate Base: The base is crucial for the transmetalation step.[6]
-
Troubleshooting:
-
The choice of base can significantly impact the yield. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Ensure the base is finely powdered and dry. The solubility of the base in the reaction solvent can also be a factor.
-
-
-
Poor Solvent Choice: The solvent system must be appropriate for all reaction components.
-
Troubleshooting:
-
Common solvent systems include toluene, dioxane, or DMF, often with the addition of water.
-
Ensure solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.
-
-
-
Low Reaction Temperature: The oxidative addition of the aryl halide can be slow, particularly for less reactive aryl chlorides.
-
Troubleshooting:
-
Gradually increase the reaction temperature. For aryl chlorides, temperatures in the range of 80-120 °C are often necessary.[1]
-
-
Problem 2: Significant Side Product Formation
Q: My reaction is producing the desired product, but I'm also observing significant impurities. What are the common side reactions and how can I minimize them?
A: Side reactions are a frequent cause of low yields and purification difficulties. Identifying and mitigating these can significantly improve your synthesis.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Phenylboronic Acid: This results in the formation of biphenyl.
-
Mitigation:
-
Ensure a thoroughly deoxygenated reaction environment.
-
Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
The choice of palladium catalyst and ligand can also influence the extent of homocoupling.
-
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzene from phenylboronic acid.
-
Mitigation:
-
Use anhydrous solvents and reagents where possible.
-
The choice of base is critical; sometimes a weaker base or the use of fluoride ions (e.g., from KF) can reduce this side reaction.
-
-
Data Presentation: Optimizing Suzuki-Miyaura Coupling Conditions
The following tables provide a comparative overview of how different catalysts, ligands, and bases can affect the yield of Suzuki-Miyaura coupling reactions involving pyridine derivatives, based on data from analogous systems.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | High | 5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80-90 | High | 3-5 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100-110 | Very High | 1-2 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100-110 | Very High | 1-2 |
Data compiled from studies on similar bromopyridine substrates.[6]
Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | DMF/H₂O | 80 | 1 | 98 |
| K₂CO₃ | DMF/H₂O | 80 | 1.5 | 95 |
| K₃PO₄ | DMF/H₂O | 80 | 2 | 92 |
| NaOH | DMF/H₂O | 80 | 3 | 85 |
| TEA | DMF/H₂O | 80 | 5 | 60 |
Data from a comparative study on a model Suzuki coupling reaction.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 6-chloronicotinate with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Ethyl 6-chloronicotinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[6]
-
Base (e.g., K₂CO₃, 2.0 equiv)[6]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)[6]
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a dry reaction vessel, add ethyl 6-chloronicotinate, phenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound derivatives.
Troubleshooting Guide: Kröhnke Pyridine Synthesis
This guide focuses on resolving common issues in the synthesis of this compound derivatives using the Kröhnke pyridine synthesis.
Problem 1: Low Yield of the Pyridine Product
Q: I am attempting a Kröhnke synthesis to prepare a this compound derivative, but the yield is very low. What should I investigate?
A: Low yields in the Kröhnke synthesis can often be attributed to the quality of starting materials, reaction conditions, or incomplete reaction.
Possible Causes and Solutions:
-
Impure Starting Materials: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is crucial.
-
Troubleshooting:
-
Purify the starting materials before use. Recrystallization is a common method for both the pyridinium salt and the α,β-unsaturated carbonyl compound (e.g., a chalcone).[4]
-
-
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical parameters.
-
Troubleshooting:
-
Temperature: While typically not exceeding 140 °C, the optimal temperature can vary. Screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C).[4]
-
Reaction Time: Monitor the reaction by TLC to determine the optimal time. Prolonged heating can lead to product decomposition.
-
-
-
Inefficient Nitrogen Source: Ammonium acetate is the most common nitrogen source.
-
Troubleshooting:
-
Ensure an adequate excess of ammonium acetate is used.
-
The quality of the ammonium acetate can also be a factor.
-
-
Problem 2: Formation of Side Products
Q: My TLC plate shows several unexpected spots in my Kröhnke reaction mixture. What are the likely side products and how can I avoid them?
A: The Kröhnke synthesis can sometimes lead to the formation of side products, which can complicate purification.
Common Side Reactions and Mitigation Strategies:
-
Michael Adduct Intermediate: The initial product of the reaction is a 1,5-dicarbonyl compound (the Michael adduct), which may not fully cyclize.
-
Mitigation:
-
Ensure sufficient heating and reaction time to promote cyclization and aromatization.
-
The choice of solvent can also influence the rate of cyclization.
-
-
-
Alternative Cyclization Pathways: Depending on the substrates, alternative cyclization products can sometimes form.
-
Mitigation:
-
Careful control of reaction temperature and the stoichiometry of the reactants can help to favor the desired reaction pathway.
-
-
Data Presentation: Yields in Kröhnke Synthesis of Triarylpyridines
The following table summarizes the yields for the synthesis of various 2,4,6-triarylpyridines, which are structurally related to this compound derivatives, under solvent-free conditions.
Table 3: Yields of 2,4,6-Triarylpyridines via Solvent-Free Kröhnke Synthesis
| Entry | Ar (positions 2,6) | Ar' (position 4) | Yield (%) |
| a | Ph | Ph | 97 |
| b | 4-Me-Ph | Ph | 97 |
| c | 4-Cl-Ph | Ph | 94 |
| j | Ph | 4-Cl-Ph | 97 |
| o | Ph | 4-NO₂-Ph | 93 |
Data from a study on the solvent-free synthesis of 2,4,6-triarylpyridines.[8]
Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This protocol for a classic Kröhnke product can be adapted for the synthesis of this compound derivatives.[4]
Materials:
-
N-Phenacylpyridinium bromide (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Visualization: Kröhnke Pyridine Synthesis Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yields in the Kröhnke pyridine synthesis.
References
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalability of 6-Phenylnicotinic Acid Synthesis for Laboratory Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the laboratory-scale synthesis of 6-phenylnicotinic acid, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and scalable route for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Suzuki-Miyaura coupling of 6-chloronicotinic acid with phenylboronic acid.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inactive Catalyst: The Pd(0) catalyst is sensitive to air and can be oxidized to an inactive Pd(II) state.[1] | - Ensure all solvents are thoroughly degassed before use.[2] - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2] - Use fresh, high-quality palladium catalyst and ligands. |
| Inappropriate Base: The choice and amount of base are crucial for the activation of the boronic acid.[3] | - Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] - Ensure the base is finely powdered and anhydrous for solid bases. - Use an adequate excess of the base (typically 2-3 equivalents). | |
| Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | - Gradually increase the reaction temperature, monitoring for decomposition. Microwave heating can sometimes improve yields and reduce reaction times.[4] | |
| Significant Homocoupling of Phenylboronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[1] | - Rigorously degas all solvents and reagents. - Maintain a strict inert atmosphere during the entire process. |
| Suboptimal Catalyst/Ligand System: Some catalyst systems may favor homocoupling. | - Experiment with different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands.[3] | |
| Incomplete Consumption of Starting Material (6-chloronicotinic acid) | Insufficient Catalyst Loading: The catalyst amount may be too low for complete conversion. | - Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). |
| Poor Solubility of Reagents: If reagents are not fully dissolved, the reaction will be slow or incomplete. | - Choose a solvent system in which all reactants are soluble at the reaction temperature. Common solvents include toluene, dioxane, or THF with an aqueous phase.[1][5] | |
| Difficulty in Product Purification | Contamination with Boronic Acid Byproducts: Boronic acid and its anhydrides can be difficult to separate from the carboxylic acid product. | - After the reaction, perform an acidic workup to protonate the this compound, allowing it to be extracted into an organic solvent while boronic acid byproducts may remain in the aqueous layer. - Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. |
| Residual Palladium Catalyst: The final product may be contaminated with palladium. | - Treatment of the reaction mixture with a palladium scavenger. - Filtration through a pad of celite can help remove some of the precipitated palladium.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable laboratory method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is a highly versatile and scalable method for synthesizing this compound in a laboratory setting.[1][6] This reaction involves the palladium-catalyzed coupling of 6-chloronicotinic acid with phenylboronic acid in the presence of a base.
Q2: How can I monitor the progress of the Suzuki-Miyaura reaction?
A2: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).[5] A spot for the starting material (6-chloronicotinic acid) and the product (this compound) should be followed. The reaction is considered complete when the starting material spot is no longer visible.
Q3: What are the key safety precautions to consider during this synthesis?
A3: It is essential to work in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents like toluene and dioxane are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: Can I use other arylboronic acids to synthesize different 6-aryl-nicotinic acids?
A4: Yes, the Suzuki-Miyaura coupling is highly versatile and can be used with a wide range of substituted and heteroarylboronic acids to generate a library of 6-arylnicotinic acid derivatives.[7]
Q5: What is a typical workup and purification procedure for this compound?
A5: A typical workup involves cooling the reaction mixture, followed by an aqueous workup. The product is often extracted into an organic solvent after acidification of the aqueous layer. Purification is commonly achieved by column chromatography on silica gel or by recrystallization.[5]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
6-Chloronicotinic acid (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask, add 6-chloronicotinic acid, phenylboronic acid, the palladium catalyst, and the base.
-
Equip the flask with a condenser and a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.[5]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Impact of catalyst choice on the efficiency of 6-phenylnicotinic acid synthesis
Welcome to the technical support center for the synthesis of 6-phenylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis of this compound, with a focus on the impact of catalyst choice on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for synthesizing this compound.[1][2] This reaction involves the palladium-catalyzed coupling of a 6-halonicotinic acid derivative (typically 6-chloronicotinic acid or 6-bromonicotinic acid) with phenylboronic acid.[3] The choice of catalyst, base, and solvent system is crucial for optimizing the reaction's efficiency.[1]
Q2: Which catalysts are recommended for the Suzuki-Miyaura synthesis of this compound?
A2: Palladium-based catalysts are the most widely used and effective for this transformation. Commonly employed catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[1][2] Nickel-based catalysts can also be considered as a more cost-effective alternative, although they may require different reaction conditions.[4][5]
Q3: What are the typical yields and reaction times I can expect?
A3: Yields for the Suzuki-Miyaura synthesis of this compound are generally high, often exceeding 80-90% under optimized conditions. Reaction times can vary significantly depending on the chosen catalyst and reaction temperature. For instance, Pd(dppf)Cl₂ often facilitates faster reactions compared to Pd(PPh₃)₄.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the tracking of the consumption of the starting materials (6-halonicotinic acid and phenylboronic acid) and the formation of the this compound product.[6][7]
Catalyst Performance Comparison
The choice of catalyst significantly impacts the efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound. Below is a summary of the performance of commonly used palladium catalysts based on reactions with similar substrates.
| Catalyst | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | 2 - 5 | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80 - 100 | 12 - 24 | 85 - 95 | A reliable and widely used catalyst, though it may require longer reaction times.[2][6] |
| Pd(dppf)Cl₂ | 1 - 3 | K₂CO₃, Cs₂CO₃ | DME, Toluene | 80 - 100 | 2 - 8 | 90 - 98 | Often provides higher yields in shorter reaction times compared to Pd(PPh₃)₄.[2] |
| Pd(OAc)₂ with SPhos | 1 - 2 | K₃PO₄ | Toluene, Dioxane | 100 | 12 - 18 | >90 | A modern, highly active catalyst system suitable for challenging substrates.[7] |
Note: The data presented is a comparative summary based on the performance of these catalysts in the Suzuki-Miyaura coupling of bromopyridines with phenylboronic acid. Actual results may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using different palladium catalysts.
Protocol 1: Synthesis using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Materials:
-
6-Bromonicotinic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (10 mL per 1 mmol of 6-bromonicotinic acid)
-
Water (2 mL per 10 mL of toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinic acid, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed toluene and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 100°C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and adjust the pH to ~2-3 with 1M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Materials:
-
6-Chloronicotinic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) (10 mL per 1 mmol of 6-chloronicotinic acid)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine 6-chloronicotinic acid, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed DME via syringe.
-
Add the Pd(dppf)Cl₂ catalyst to the mixture.
-
Heat the reaction to 85°C and stir for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool to room temperature.
-
Add water and acidify with 1M HCl to precipitate the this compound.
-
Isolate the product by filtration, wash with water, and dry under vacuum.
Troubleshooting Guide
Below is a troubleshooting guide in a question-and-answer format to address specific issues you might encounter during the synthesis of this compound.
Q: My reaction has stalled, and I have a low conversion of my starting material. What are the likely causes?
A: Low or incomplete conversion is a common issue in Suzuki-Miyaura reactions and can stem from several factors.[8]
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst like Pd(dppf)Cl₂, it must be reduced in-situ. This reduction can sometimes be inefficient. Also, Pd(0) catalysts can be sensitive to air and may have degraded if not stored properly.
-
Solution: Test your catalyst on a simple, reliable reaction (e.g., bromobenzene with phenylboronic acid) to confirm its activity. Consider using a fresh batch of catalyst and ensure rigorous degassing of your reaction mixture and solvents.[8]
-
-
Poor Reagent Quality: Boronic acids can degrade over time through protodeborylation or by forming unreactive boroxines (cyclic anhydrides). The base used should be anhydrous and of high purity.
-
Solution: Check the purity of your phenylboronic acid by NMR. If it has degraded, use a fresh supply. Consider using more stable boronic esters if instability is a persistent issue. Ensure your base is dry and has been stored correctly.[8]
-
-
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.
-
Solution: Gradually increase the reaction temperature in increments of 10°C and monitor for improvement. Extend the reaction time and track the progress by TLC or HPLC.
-
Caption: A logical workflow for troubleshooting low conversion.
Q: I am observing significant side products in my reaction mixture. What are they, and how can I minimize them?
A: The most common side products in the Suzuki-Miyaura synthesis of this compound are homocoupling and protodeborylation products.
-
Homocoupling of Phenylboronic Acid: This results in the formation of biphenyl. It is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of two molecules of the boronic acid.[9]
-
Solution: Ensure thorough degassing of all solvents and the reaction vessel before adding the catalyst. Maintaining a strict inert atmosphere throughout the reaction is critical.
-
-
Protodeborylation: This is the protonolysis of phenylboronic acid to benzene. It can occur in the presence of water and is often promoted by high temperatures and certain bases.
-
Solution: Use anhydrous solvents if possible, although a small amount of water is often necessary for the Suzuki reaction. Avoid unnecessarily high temperatures and prolonged reaction times.
-
-
Dehalogenation of Starting Material: The 6-halonicotinic acid can be reduced to nicotinic acid.
-
Solution: This side reaction can sometimes be suppressed by the choice of ligand and reaction conditions. Ensure that your reagents are free from any reducing impurities.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ipme.ru [ipme.ru]
- 5. Performance improvement of Ni-based catalysts and their application in olefin polymerization - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
Preventing decomposition of 6-phenylnicotinic acid during reaction workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-phenylnicotinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during reaction workup and purification.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound After Workup
Possible Causes and Solutions:
-
Incorrect pH for Precipitation: this compound is amphoteric and its solubility in the aqueous phase is highly dependent on pH. To ensure precipitation, the pH of the aqueous solution should be carefully adjusted to its isoelectric point.
-
Recommendation: After quenching the reaction, perform an acid-base extraction. First, make the aqueous layer basic (pH > 8) to deprotonate the carboxylic acid and remove non-acidic impurities by extracting with an organic solvent. Then, carefully acidify the aqueous layer to a pH of approximately 3-4 with an acid like 2N HCl to precipitate the this compound.[1] Monitor the precipitation and adjust the pH as needed.
-
-
Product Remains in the Organic Layer: If the workup is performed under acidic conditions, the pyridine nitrogen will be protonated, increasing the aqueous solubility of the product.
-
Recommendation: Ensure the initial extraction is performed under basic conditions to keep the this compound in its carboxylate salt form in the aqueous layer.[1]
-
-
Emulsion Formation During Extraction: The presence of polar solvents like DMF or DMSO, or certain salts, can lead to the formation of emulsions during aqueous workup, making phase separation difficult and leading to product loss.
-
Recommendation: If an emulsion forms, try adding brine (a saturated aqueous solution of NaCl) to increase the polarity of the aqueous phase. Alternatively, filtering the mixture through a pad of Celite can help to break up the emulsion.[2]
-
-
Incomplete Reaction: The issue might not be the workup but an incomplete reaction.
-
Recommendation: Before starting the workup, confirm the reaction has gone to completion using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Issue 2: Product Decomposes During Workup
While this compound is generally stable, harsh conditions during workup can lead to degradation.
-
Potential Cause: Decarboxylation at High Temperatures: Nicotinic acid and its derivatives can undergo decarboxylation at elevated temperatures.[4] While unlikely at room temperature, this can be a concern if the workup involves heating steps.
-
Recommendation: Avoid excessive heating during the workup procedure. If solvent removal is necessary, use a rotary evaporator at a moderate temperature.
-
-
Potential Cause: Side Reactions Under Extreme pH: Although pH adjustment is necessary for isolation, prolonged exposure to very strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to side reactions.
-
Recommendation: Perform pH adjustments at room temperature or in an ice bath. Do not let the reaction mixture stand for extended periods under strongly acidic or basic conditions.
-
Issue 3: Discoloration of the Final Product
-
Possible Cause: Presence of Colored Impurities: Crude nicotinic acid, especially from oxidation reactions, can be yellow due to chromophores.[5]
-
Recommendation: Treat a solution of the crude product with activated carbon before the final recrystallization step to adsorb colored impurities.[5]
-
-
Possible Cause: Oxidation of the Product: Although generally stable, prolonged exposure to air during a lengthy workup could lead to minor oxidation byproducts.
-
Recommendation: For sensitive substrates, consider performing the workup under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for losing this compound during the workup?
The most frequent cause of product loss is improper pH control during the acid-base extraction. Since this compound is a carboxylic acid, it will be soluble in a basic aqueous solution as its carboxylate salt and will precipitate out of a neutral or acidic solution.[1] Failure to correctly adjust the pH will result in the product remaining dissolved in either the aqueous or organic phase.
Q2: My this compound was synthesized via a Suzuki coupling. Are there any specific workup considerations?
Yes, for Suzuki couplings, it is common to have residual palladium catalyst and boronic acid derivatives in the crude reaction mixture.
-
Palladium Removal: After the reaction, it is advisable to filter the reaction mixture through a pad of Celite to remove the solid palladium catalyst.[2]
-
Boronic Acid Removal: Boronic acids and their byproducts can often be removed by washing the organic layer with a basic aqueous solution.
Q3: What is the best way to purify crude this compound?
Recrystallization is a highly effective method for purifying this compound.
-
Recommended Solvents: Water is a commonly used solvent for the recrystallization of nicotinic acids.[6] Other potential solvent systems include ethanol/water mixtures.
-
Decolorization: If the crude product is colored, dissolving it in the hot recrystallization solvent and then adding a small amount of activated carbon can help to remove colored impurities.[5] The hot solution should then be filtered to remove the carbon before being allowed to cool and crystallize.
Experimental Protocols
Protocol 1: Standard Acid-Base Workup for this compound
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent like THF or dioxane, remove the solvent under reduced pressure.
-
Dilution: Dilute the residue with an organic solvent such as ethyl acetate and water.
-
Basification: Transfer the mixture to a separatory funnel. Add a 1M aqueous solution of NaOH to adjust the pH of the aqueous layer to >8. Shake the funnel and allow the layers to separate.
-
Extraction of Impurities: Separate the layers. Extract the aqueous layer with ethyl acetate two more times to remove any non-acidic impurities.
-
Acidification and Precipitation: Combine the aqueous layers and cool in an ice bath. Slowly add 2N HCl with stirring to adjust the pH to 3-4. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold water.
-
Drying: Dry the purified this compound under vacuum.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of a suitable solvent (e.g., water). Heat the mixture to boiling with stirring to dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Solubility of this compound at Different pH Values (Qualitative)
| pH Range | Predominant Species | Expected Solubility in Water |
| < 2 | Protonated Pyridine | High |
| 3 - 4 | Zwitterion/Neutral | Low (Isoelectric Point) |
| > 8 | Carboxylate Salt | High |
Table 2: Troubleshooting Summary for Low Yield
| Observation | Potential Cause | Recommended Action |
| No precipitate upon acidification | Product is in the organic layer | Re-extract the organic layer with a basic solution and re-acidify the aqueous layer. |
| Emulsion formation | High concentration of polar solvents or salts | Add brine or filter through Celite. |
| Starting material present after workup | Incomplete reaction | Monitor reaction progress with TLC/HPLC before workup. |
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for the decomposition of this compound.
References
Enhancing the stability of 6-phenylnicotinic acid for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 6-phenylnicotinic acid for long-term storage. The following information is compiled to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to keep it in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1] Storage in a desiccator at 2-8°C is a common practice for preserving the integrity of the compound.
Q2: How does temperature affect the stability of this compound?
Q3: Is this compound sensitive to light?
Yes, compounds containing a pyridine ring, such as this compound, can be susceptible to photodegradation.[4][5] It is advisable to store the compound in amber vials or light-proof containers to minimize exposure to UV and visible light.
Q4: What is the impact of pH on the stability of this compound in solution?
The stability of this compound in solution is expected to be pH-dependent. As a carboxylic acid, it will exist in its protonated form at low pH and as a carboxylate salt at higher pH. Studies on other nicotinic acid derivatives, such as benzyl nicotinate, have shown that degradation is catalyzed by hydroxide ions at higher pH values.[6] Extreme pH conditions (both acidic and basic) should be avoided during storage of solutions. For optimal stability in solution, it is recommended to use a buffered system, ideally close to a neutral pH, and to prepare solutions fresh whenever possible.
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from related compounds. Common degradation pathways for aromatic carboxylic acids include decarboxylation (loss of CO2), oxidation of the pyridine or phenyl ring, and photolytic reactions.[7][8] Forced degradation studies are recommended to identify the specific degradation products and pathways for this compound.[7][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or purity in solid compound over time | Improper storage conditions (exposure to heat, light, or moisture). | Store the compound in a tightly sealed, light-resistant container in a cool, dry place, preferably in a desiccator at 2-8°C. |
| Discoloration of the solid compound (e.g., turning yellow) | Oxidation or photodegradation. | Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light. |
| Precipitation or cloudiness in prepared solutions | Poor solubility at the prepared concentration or pH. Change in temperature affecting solubility. | Ensure the solvent and pH are appropriate for the desired concentration. Gentle warming or sonication may help dissolve the compound. Prepare solutions fresh before use. |
| Appearance of new peaks in HPLC analysis of a stored solution | Chemical degradation (e.g., hydrolysis, oxidation). | Investigate the identity of the new peaks using techniques like LC-MS. Adjust storage conditions (e.g., pH, temperature, exclusion of light and oxygen) to minimize degradation. |
| Inconsistent experimental results | Degradation of the compound during the experiment. | Prepare fresh solutions for each experiment. Protect solutions from light and heat during handling. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways of this compound.
1. Preparation of Stock Solution:
-
Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a UV detector).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: A simplified diagram illustrating potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: A general workflow for conducting a forced degradation study of this compound.
Troubleshooting Logic for Compound Instability
Caption: A decision tree to troubleshoot instability issues with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits | Semantic Scholar [semanticscholar.org]
- 4. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Unraveling the Antimicrobial Potential of 6-Phenylnicotinic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-phenylnicotinic acid derivatives, focusing on their structure-activity relationships (SAR) as antimicrobial and antitubercular agents. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of molecular structures and experimental workflows.
A series of novel 6-phenylnicotinohydrazide derivatives have been synthesized and evaluated for their potential as therapeutic agents. These compounds, characterized by a this compound scaffold, have demonstrated significant in vitro activity against various bacterial, fungal, and mycobacterial strains. The core of this guide focuses on the work of Abdel-Maksoud et al., who have systematically explored the SAR of these derivatives, providing valuable insights for the rational design of more potent antimicrobial compounds.[1][2][3]
Comparative Analysis of Biological Activity
The antimicrobial and antitubercular activities of various 6-phenylnicotinohydrazide derivatives were assessed by determining their Minimum Inhibitory Concentration (MIC) values. The results, summarized in the tables below, highlight the impact of different substitutions on the phenyl ring and the hydrazide moiety.
Antitubercular Activity
The synthesized compounds were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. The results revealed that the introduction of specific substituents on the benzylidene moiety significantly influences the antitubercular potency.
Table 1: In Vitro Antitubercular Activity of 6-Phenylnicotinohydrazide Derivatives
| Compound ID | R | MIC (µg/mL) |
| 8a | 2,4-di-Cl | >50 |
| 8b | 2,6-di-Cl | 3.90[1][2][3] |
| 8d | 4-NO₂ | 12.5 |
| 8g | 3-pyridyl | 25 |
| Isoniazid | - | 0.2 |
Data sourced from Abdel-Maksoud et al., 2017.[1][2][3]
The 2,6-dichlorobenzylidene derivative 8b emerged as the most potent antitubercular agent in this series, with an MIC of 3.90 µg/mL.[1][2][3] This suggests that the position and electronic nature of the substituents on the phenyl ring play a crucial role in the antimycobacterial activity.
Antibacterial and Antifungal Activity
Several derivatives were also screened for their broad-spectrum antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 2: In Vitro Antibacterial and Antifungal Activity (MIC in µg/mL) of Selected Derivatives
| Microorganism | 8b (2,6-di-Cl) | 8d (4-NO₂) | Ciprofloxacin (Bacteria) | Amphotericin B (Fungi) |
| Staphylococcus aureus | 0.49 | 0.98 | 0.98 | - |
| Bacillus subtilis | 0.24 | 0.49 | 0.49 | - |
| Escherichia coli | 1.95 | 3.90 | 0.49 | - |
| Pseudomonas aeruginosa | 0.98 | 1.95 | 0.98 | - |
| Candida albicans | 0.49 | 0.98 | - | 0.49 |
| Aspergillus fumigatus | 0.98 | 1.95 | - | 0.98 |
Data sourced from Abdel-Maksoud et al., 2017.[1][2][3]
Compound 8b also demonstrated potent broad-spectrum antimicrobial activity, with MIC values ranging from 0.24 to 1.95 µg/mL, comparable to the standard drugs ciprofloxacin and amphotericin B against some strains.[1][2][3]
Structure-Activity Relationship (SAR) Insights
The analysis of the biological data provides key insights into the SAR of this class of compounds:
-
Substitution on the Benzylidene Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the hydrazone linkage are critical for activity. Electron-withdrawing groups, particularly halogens at the 2 and 6 positions, appear to enhance both antitubercular and general antimicrobial activity, as seen with compound 8b .
-
Lipophilicity: A quantitative structure-activity relationship (QSAR) study on a series of nicotinic acid hydrazide derivatives suggested that the lipophilicity of the molecules is a crucial factor influencing their antimycobacterial activity.[4]
-
Replacement of the Phenyl Ring: Bioisosteric replacement of the substituted phenyl ring with a 3-pyridyl moiety (8g ) resulted in a compound with moderate antitubercular activity, indicating that a phenyl ring is not an absolute requirement for activity, but its substituents are key for potency.
Caption: Key structure-activity relationships of 6-phenylnicotinohydrazide derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antimicrobial and Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the twofold serial dilution method.
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Preparation of Inoculum: Bacterial strains are grown on nutrient agar and fungal strains on Sabouraud dextrose agar. Suspensions are prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Assay Procedure:
-
Serial dilutions of the test compounds are prepared in the appropriate broth medium (Mueller-Hinton for bacteria, Sabouraud dextrose for fungi) in 96-well microtiter plates.
-
Each well is inoculated with the standardized microbial suspension.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Antitubercular Activity Screening
The antitubercular activity was evaluated against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).
-
Preparation of Test Compounds: Stock solutions are prepared in DMSO and serially diluted in Middlebrook 7H9 broth.
-
Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The culture is adjusted to a McFarland standard of 1.
-
Assay Procedure:
-
The diluted compounds are added to a 96-well microtiter plate.
-
Each well is inoculated with the mycobacterial suspension.
-
Plates are incubated at 37°C for 5-7 days.
-
-
Addition of Alamar Blue: A mixture of Alamar Blue reagent and Tween 80 is added to each well.
-
Re-incubation and Reading: Plates are incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Conclusion
The structure-activity relationship studies of this compound derivatives have identified promising candidates with potent antitubercular and broad-spectrum antimicrobial activities. The 2,6-dichlorobenzylidene nicotinohydrazide derivative (8b ) stands out as a particularly effective compound. The insights gained from these studies, particularly the importance of specific substitutions on the phenyl ring and overall lipophilicity, provide a solid foundation for the future design and development of novel antimicrobial agents based on the this compound scaffold. Further investigation into the mechanism of action and in vivo efficacy of these lead compounds is warranted.
References
- 1. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Unveiling the Antibacterial Potential of Novel Aryl-Nicotinic Acid Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of novel aryl-nicotinic acid analogs, supported by available experimental data. Due to a lack of specific studies on 6-phenylnicotinic acid analogs, this guide focuses on broader classes of aryl-substituted nicotinic acid derivatives, offering valuable insights into their structure-activity relationships and potential as future antimicrobial agents.
Comparative Antibacterial Activity
The antibacterial efficacy of newly synthesized aryl-nicotinic acid derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antibacterial potency, has been determined for various analogs.
A series of novel N-acylhydrazones of nicotinic acid demonstrated significant activity, particularly against Gram-positive bacteria.[1] Notably, compounds with specific substitutions on the aryl ring exhibited lower MIC values, indicating higher antibacterial efficacy. For instance, a derivative featuring a 5-nitrofuran substituent showed strong activity against Staphylococcus epidermidis (MIC = 1.95 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 7.81 µg/mL).[1] In another study, newly synthesized nicotinamides, a related class of nicotinic acid derivatives, also showed promising results. One compound, NC 3, was particularly effective against Pseudomonas aeruginosa and Klebsiella pneumoniae, with an MIC of 0.016 mM.[2]
In a separate investigation of arylazo nicotinate derivatives, several compounds displayed high effectiveness against both Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive).[3] The structure-activity relationship studies in this research highlighted that the nature and position of substituents on the aryl ring play a crucial role in determining the antibacterial spectrum and potency.[3]
Below is a summary of the MIC values for selected novel aryl-nicotinic acid analogs against various bacterial strains, alongside a common standard antibiotic for comparison.
| Compound Class | Derivative | S. aureus (ATCC 6538) | S. epidermidis (ATCC 12228) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | Reference |
| Acylhydrazones | Compound 5 | 7.81 µg/mL | 15.62 µg/mL | 7.81 µg/mL | >500 µg/mL | >500 µg/mL | [1] |
| Compound 13 | 3.91 µg/mL | 1.95 µg/mL | 3.91 µg/mL | >500 µg/mL | >500 µg/mL | [1] | |
| 3-acetyl-1,3,4-oxadiazolines | Compound 17 | 7.81 µg/mL | 15.62 µg/mL | 7.81 µg/mL | >500 µg/mL | >500 µg/mL | [1] |
| Compound 25 | 7.81 µg/mL | 15.62 µg/mL | 7.81 µg/mL | 62.5 µg/mL | 250 µg/mL | [1] | |
| Nicotinamides | NC 3 | >1 mM | - | - | 0.016 mM | 0.016 mM | [2] |
| NC 5 | 0.03 mM | - | - | >1 mM | >1 mM | [2] | |
| Standard Antibiotic | Ciprofloxacin | 0.25 µg/mL | 0.5 µg/mL | 0.125 µg/mL | 0.015 µg/mL | 0.25 µg/mL | - |
Experimental Protocols
The evaluation of the antibacterial activity of these novel nicotinic acid analogs typically follows standardized microbiological protocols to ensure reproducibility and comparability of the results.
Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[2]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted in the test broth to a final concentration of 5 x 10⁵ CFU/mL.
-
Preparation of Test Compounds: The synthesized nicotinic acid analogs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 µL. Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Research Process
To better understand the workflow and potential mechanisms of action, the following diagrams have been generated.
References
Efficacy of 6-Phenylnicotinic Acid Derivatives: A Comparative Analysis Against Existing Compounds
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of novel 6-phenylnicotinic acid derivatives against established compounds in the fields of anti-inflammatory and anti-cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven analysis of their potential therapeutic applications. We will delve into their inhibitory effects on Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound Derivatives
Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their diverse pharmacological activities.[1] The introduction of a phenyl group at the 6-position of the nicotinic acid scaffold has given rise to a novel class of compounds with significant potential in modulating key biological pathways. Recent studies have highlighted their promise as anti-inflammatory, analgesic, antioxidant, and anti-cancer agents.[1][2] This guide focuses on two primary mechanisms of action: the inhibition of COX-2, a key enzyme in the inflammatory cascade, and the inhibition of VEGFR-2, a critical mediator of angiogenesis in cancer.
Mechanism of Action: Dual Targeting of Inflammation and Angiogenesis
Anti-Inflammatory Action via COX-2 Inhibition:
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation.[3] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs like ibuprofen.[3] Certain nicotinic acid derivatives have been shown to exhibit significant anti-inflammatory activity, with some compounds demonstrating potent inhibition of inflammatory cytokines and enzymes like COX-2.[3][4]
Anti-Cancer Action via VEGFR-2 Inhibition:
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in this process.[5] Activation of VEGFR-2 triggers downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[5] Therefore, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Several nicotinamide derivatives have been identified as potent inhibitors of VEGFR-2, demonstrating significant anti-proliferative activity in various cancer cell lines.[6][7][8]
Comparative Efficacy: Quantitative Analysis
The following tables summarize the in vitro inhibitory potency (IC50 values) of representative nicotinamide derivatives (as close surrogates for this compound derivatives based on available data) compared to established drugs. A lower IC50 value indicates greater potency.
Table 1: Comparative Inhibition of Cyclooxygenase-2 (COX-2)
| Compound/Drug | Target | IC50 | Selectivity Index (COX-1/COX-2) |
| Nicotinohydrazide Derivative | COX-2 | 0.095 µM | 99.11 |
| Celecoxib (Reference) | COX-2 | 40 nM (0.04 µM)[2][9] | 375[10] |
| Ibuprofen (Reference) | COX-1 & COX-2 | 1.1 µM (for COX-2)[11] | 0.035[10] |
Note: Data for the nicotinohydrazide derivative is presented as a representative of a functionally similar class due to the limited direct availability of IC50 values for a specific this compound derivative against COX-2 in the initial search results.
Table 2: Comparative Inhibition of VEGFR-2
| Compound/Drug | Target | IC50 |
| Nicotinamide Derivative (Compound 8) | VEGFR-2 | 77.02 nM[6] |
| Nicotinamide Derivative (Compound 6) | VEGFR-2 | 60.83 nM[7] |
| Sorafenib (Reference) | VEGFR-2 | 90 nM[1][4][12][13] |
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by this compound derivatives and the established comparator drugs.
Caption: COX-2 signaling pathway and points of inhibition.
Caption: VEGFR-2 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro assays used to determine the efficacy of the discussed compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Principle: The assay measures the fluorescence generated by the oxidation of a probe in the presence of prostaglandin G2, an intermediate product of the COX-catalyzed reaction. A decrease in fluorescence in the presence of the test compound indicates inhibition of COX activity.
-
Materials:
-
Purified human recombinant COX-2 enzyme
-
Ovine COX-1 enzyme (for selectivity determination)
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, probe, cofactor, and enzymes as per the manufacturer's instructions. Prepare serial dilutions of the test compounds and the reference inhibitor.
-
Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and either the test compound, reference inhibitor, or vehicle control.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.
-
Principle: The assay measures the amount of ATP remaining after the kinase reaction. A higher luminescent signal indicates a greater amount of remaining ATP and, therefore, higher inhibition of the kinase activity.
-
Materials:
-
Purified recombinant human VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP solution
-
VEGFR-2 substrate (e.g., a poly-peptide)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Sorafenib)
-
Luminescence-based kinase activity detection reagent (e.g., Kinase-Glo®)
-
96-well white microplate
-
Luminometer
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase buffer, ATP, and VEGFR-2 enzyme. Prepare serial dilutions of the test compounds and the reference inhibitor.
-
Assay Plate Setup: To the wells of a 96-well plate, add the kinase buffer, test compound or reference inhibitor, and the VEGFR-2 enzyme.
-
Initiation of Reaction: Add the ATP and substrate solution to all wells to start the kinase reaction. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).
-
Detection: Add the luminescence-based detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for approximately 10 minutes to stabilize the signal.
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vitro enzyme inhibition assay.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
The available data suggests that this compound derivatives and their close analogs, nicotinamide derivatives, represent a promising class of compounds with the potential for dual inhibition of inflammatory and angiogenic pathways. Their demonstrated in vitro potency against COX-2 and VEGFR-2, in some cases comparable or superior to established drugs, warrants further investigation. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and development of these compounds as potential therapeutic agents. Further preclinical and clinical studies are necessary to fully elucidate their efficacy, safety profile, and therapeutic utility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 12. oncology-central.com [oncology-central.com]
- 13. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of 6-Phenylnicotinic Acid: An In Vitro vs. In Vivo Perspective
Disclaimer: Direct experimental studies detailing the in vitro and in vivo biological effects of 6-phenylnicotinic acid are limited in publicly available scientific literature. Therefore, this guide extrapolates potential activities and experimental methodologies based on studies of its parent compound, nicotinic acid, and other nicotinic acid derivatives. The presented data should be considered illustrative and would require experimental validation for this compound itself.
This guide provides a comparative overview of the anticipated biological effects of this compound, contrasting its potential actions in controlled laboratory settings (in vitro) with the complexities of a whole-organism environment (in vivo). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of nicotinic acid derivatives.
I. Potential Biological Activities and Data Comparison
Based on the known activities of nicotinic acid and its analogs, this compound is hypothesized to possess anti-inflammatory and lipid-lowering properties. The primary mechanism of action for nicotinic acid is the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[1][2]
In Vitro Data (Hypothetical)
In vitro studies are essential for elucidating the direct cellular and molecular effects of a compound. For this compound, these would likely focus on its anti-inflammatory and potential anticancer activities.
Table 1: Hypothetical In Vitro Anti-Inflammatory and Cytotoxic Effects of this compound Derivatives
| Cell Line | Assay Type | Parameter | Hypothetical Value | Reference Compound | Reference Value |
| RAW 264.7 (Macrophage) | Griess Assay (Nitric Oxide Inhibition) | IC50 | 5-20 µM | Ibuprofen | ~15 µM[3] |
| RAW 264.7 (Macrophage) | ELISA (TNF-α Inhibition) | IC50 | 8-25 µM | Ibuprofen | ~20 µM[3] |
| RAW 264.7 (Macrophage) | ELISA (IL-6 Inhibition) | IC50 | 10-30 µM | Ibuprofen | ~22 µM[3] |
| HCT-15 (Colon Cancer) | MTT Assay (Cytotoxicity) | IC50 | 0.05-0.1 µM | Doxorubicin | ~0.02 µM[4] |
| PC-3 (Prostate Cancer) | MTT Assay (Cytotoxicity) | IC50 | 0.07-0.15 µM | Doxorubicin | ~0.03 µM[4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
In Vivo Data (Hypothetical)
In vivo studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound in a living organism, including its absorption, distribution, metabolism, and excretion (ADME).
Table 2: Hypothetical In Vivo Anti-Inflammatory Effects and Pharmacokinetic Profile of this compound in a Rodent Model
| Animal Model | Assay Type | Parameter | Hypothetical Value |
| Wistar Rats | Carrageenan-Induced Paw Edema | % Inhibition of Edema | 40-60% |
| CD2F1 Mice | Pharmacokinetic Analysis (IV administration) | Peak Serum Concentration (Cmax) | 70-100 µM[5] |
| CD2F1 Mice | Pharmacokinetic Analysis (IV administration) | Half-life (t1/2) | ~30 minutes[5] |
| CD2F1 Mice | Pharmacokinetic Analysis (IP administration) | Bioavailability | 80-100%[5] |
II. Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are representative protocols for key assays that would be used to evaluate the biological effects of this compound.
In Vitro Experimental Protocols
1. Cytotoxicity Screening: MTT Assay
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Lines: Human cancer cell lines such as HCT-15 (colon) and PC-3 (prostate).[4]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Anti-inflammatory Activity: Griess Assay for Nitrite Production
-
Objective: To measure the inhibition of nitric oxide (NO) production, an inflammatory mediator, in macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.[3]
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition.
-
In Vivo Experimental Protocol
1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory effect of this compound.
-
Animal Model: Male Wistar rats.[3]
-
Procedure:
-
Animal Grouping: Divide the rats into control and treatment groups.
-
Compound Administration: Administer this compound or a control vehicle orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema in the treated groups compared to the control group.
-
III. Visualizing Molecular Pathways and Experimental Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
Caption: GPR109A signaling pathway activated by this compound.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Caption: Logical relationship between in vitro and in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Phenylnicotinic Acid-Based Inhibitors: Cross-Reactivity and Selectivity Profile
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity and selectivity of 6-phenylnicotinic acid-based inhibitors, a class of compounds with emerging therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their biological activities, supported by available experimental data.
Executive Summary
Derivatives of nicotinic acid have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The this compound scaffold, in particular, has been investigated for its potential to modulate key biological pathways. This guide summarizes the available quantitative data on the inhibitory activities of these compounds, details relevant experimental protocols, and visualizes the primary signaling pathways affected to facilitate further research and development.
Comparative Inhibitory Activity
While extensive cross-reactivity screening data for a broad panel of enzymes is not widely available for a single this compound-based inhibitor, studies on various derivatives have revealed inhibitory activity against several targets. The following tables consolidate the available quantitative data from the scientific literature.
Table 1: Antimicrobial Activity of 6-Phenylnicotinohydrazide Derivatives
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 8b (2,6-dichlorobenzylidene derivative) | Mycobacterium tuberculosis | 3.90[1][] |
| Various bacterial and fungal strains | 0.24 - 1.95[1][] | |
| 8d | Mycobacterium tuberculosis | Not specified, but active |
| 8g | Mycobacterium tuberculosis | Not specified, but active |
Note: Lower MIC values indicate greater antimicrobial potency.
Table 2: Anti-Inflammatory Activity of Nicotinic Acid Derivatives
| Compound ID | Target/Marker | Effect | Cell Line |
| 4d, 4f, 4g, 4h, 5b | Nitrite Production | Potent Inhibition[3] | RAW 264.7 Macrophages |
| 4h, 5b | TNF-α, IL-6, iNOS, COX-2 | Comparable inhibition to Ibuprofen[3] | LPS/IFNγ-stimulated RAW 264.7 Macrophages |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of enzyme inhibitors. The following are representative methodologies for key assays relevant to the evaluation of this compound-based inhibitors.
Antitubercular Activity Assay (Microplate Alamar Blue Assay)
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard of 1.0. This is then diluted to a final concentration of approximately 10^5 colony-forming units (CFU)/mL in Middlebrook 7H9 broth supplemented with OADC.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then added to a 96-well microplate.
-
Incubation: The bacterial inoculum is added to each well containing the test compound. The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A solution of Alamar Blue and Tween 80 is added to each well.
-
Readout: The plates are re-incubated for 24 hours, and the color change from blue to pink is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1][]
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a panel of protein kinases.
-
Reagents:
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³³P]ATP
-
Substrate peptide or protein
-
Test compound dilutions
-
Kinase enzyme
-
-
Assay Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the kinase buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction mixture is incubated at 30°C for a defined period (e.g., 10-30 minutes).
-
The reaction is stopped by spotting the mixture onto a phosphocellulose filter paper.
-
The filter paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
-
Data Analysis: The percentage of kinase activity is calculated relative to a DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5]
Signaling Pathways and Visualization
Based on the observed anti-inflammatory effects of nicotinic acid derivatives, key signaling pathways that are likely modulated include the NF-κB and p38 MAPK pathways. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB transcription factors to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Caption: Inhibition of the IKK complex by this compound-based inhibitors can block NF-κB activation.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the activation of downstream kinases and transcription factors that regulate the expression of inflammatory mediators.
Caption: Potential inhibition of the p38 MAPK pathway by this compound-based inhibitors.
Conclusion
The available data suggests that this compound-based inhibitors and related nicotinic acid derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of infectious and inflammatory diseases. Further comprehensive screening against a broad panel of kinases and other enzymes is warranted to fully elucidate their selectivity profile and to identify primary molecular targets. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into this interesting class of compounds.
References
- 1. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of the Anti-inflammatory Potential of 6-Phenylnicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Nicotinic acid derivatives have emerged as a promising scaffold, with numerous analogs demonstrating significant anti-inflammatory properties. This guide provides a comparative study of 6-phenylnicotinic acid analogs and related derivatives, focusing on their performance in preclinical anti-inflammatory assays. The data presented herein is compiled from various studies to offer an objective overview and is supported by detailed experimental protocols and pathway visualizations to aid in further research and development.
Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of various nicotinic acid derivatives has been primarily attributed to their ability to inhibit key inflammatory mediators. A significant mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of prostaglandins during inflammation.[1][2] Furthermore, the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is another critical indicator of anti-inflammatory potential.[3] The transcription factor NF-κB plays a pivotal role in regulating the expression of these pro-inflammatory genes.[4][5]
The following table summarizes the in vitro and in vivo anti-inflammatory activities of several nicotinic acid analogs.
| Compound | Target | Assay | Result | Reference Compound | Result (Reference) |
| Series of 2-substituted phenyl derivatives of nicotinic acid | |||||
| Compound 4c (2-(2-bromophenylamino)nicotinic acid derivative) | In vivo | Carrageenan-induced paw edema | High activity | Mefenamic acid | - |
| TNF-α & IL-6 | Serum level determination | Significant reduction | Mefenamic acid | - | |
| Antipyrine and nicotinic acid-based scaffolds | |||||
| Compound 4d | COX-2 | In vitro inhibition | IC50 = 0.940 ± 0.05 µM | Celecoxib | IC50 = 0.844 ± 0.04 µM |
| COX-1 | In vitro inhibition | IC50 = 12.75 ± 0.64 µM | Celecoxib | IC50 = 6.68 ± 0.33 µM | |
| In vivo | Carrageenan-induced paw edema (3h) | 45.33% inhibition | Indomethacin | - | |
| PGE2 & IL-1β | Serum level determination | Significant reduction | - | - | |
| Compound 6b | COX-2 | In vitro inhibition | IC50 = 0.614 ± 0.03 µM | Celecoxib | IC50 = 0.844 ± 0.04 µM |
| Nicotinate Derivatives | |||||
| Compound 4f | COX-2 | In vitro inhibition | Equipotent to Celecoxib | Celecoxib | - |
| In vivo | Carrageenan-induced paw edema | Comparable to reference | Indomethacin | - | |
| TNF-α, IL-1β, PGE2 | Cytokine level determination | Significant reduction | - | - | |
| Isonicotinic acid-containing compounds | |||||
| Compound 35 | COX-2 | In vitro inhibition | IC50 = 1.42 ± 0.1 µM | Ibuprofen | IC50 = 11.2 ± 1.9 µM |
| In vivo | Chemiluminescence assay | 95.9% inhibition | - | - | |
| Compound 36 | COX-2 | In vitro inhibition | IC50 = 8.6 ± 0.5 µM | Ibuprofen | IC50 = 11.2 ± 1.9 µM |
| In vivo | Chemiluminescence assay | 67.3% inhibition | - | - |
Experimental Protocols
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The ability of the test compounds to inhibit ovine COX-1 and COX-2 is determined using a colorimetric COX inhibitor screening assay.
-
Preparation of Reagents: Test compounds and reference drugs (e.g., celecoxib, indomethacin) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Enzyme Incubation: The reaction mixture contains Tris-HCl buffer (pH 8.0), glutathione, hematin, and either COX-1 or COX-2 enzyme.
-
Initiation of Reaction: The test compounds at various concentrations are pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature. The reaction is then initiated by the addition of arachidonic acid.
-
Measurement: The reaction is incubated for a specified period (e.g., 5 minutes) at 37°C. The production of prostaglandin G2 is determined by monitoring the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 values (the concentration of the compound that causes 50% inhibition) are determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[6]
-
Animal Model: Male Wistar rats are used. The animals are fasted overnight before the experiment.
-
Compound Administration: The test compounds and a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Determination of Pro-inflammatory Cytokines (TNF-α and IL-6)
The levels of pro-inflammatory cytokines in serum or cell culture supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Sample Collection: For in vivo studies, blood samples are collected from the animals at a specific time point after the induction of inflammation. Serum is separated by centrifugation. For in vitro studies, cell culture supernatants are collected.
-
ELISA Procedure: Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions. This typically involves the coating of a microplate with a capture antibody, addition of samples and standards, addition of a detection antibody, addition of a substrate, and stopping the reaction.
-
Measurement: The absorbance is read at a specific wavelength using a microplate reader.
-
Data Analysis: A standard curve is generated using the known concentrations of the standards. The concentrations of the cytokines in the samples are then determined from the standard curve.
Visualizing Mechanisms and Workflows
To better understand the underlying biological pathways and the experimental process, the following diagrams are provided.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Untapped Potential: A Comparative Guide to Nicotinic Acid Derivatives as Synergistic Partners for Known Antibiotics
For researchers, scientists, and drug development professionals, the mounting crisis of antibiotic resistance necessitates the exploration of innovative therapeutic strategies. One promising avenue is the use of antibiotic potentiators, compounds that can revive the efficacy of existing antibiotics. This guide provides a comparative analysis of nicotinic acid derivatives, with a focus on their potential synergistic effects with established antibiotics, drawing upon available experimental data for related compounds to highlight opportunities for future research.
While direct experimental evidence for the synergistic activity of 6-phenylnicotinic acid derivatives with known antibiotics is not yet available in published literature, the broader class of nicotinic acid and pyridine derivatives has demonstrated notable intrinsic antibacterial properties. These findings suggest a strong rationale for investigating their potential as antibiotic adjuvants. This guide will objectively compare the known antibacterial performance of these derivatives and outline potential mechanisms of synergy.
Intrinsic Antibacterial Activity of Nicotinic Acid and Pyridine Derivatives
Several studies have synthesized and evaluated the antibacterial and antifungal activity of various nicotinic acid and pyridine derivatives. The data indicates that these compounds possess a range of activities, particularly against Gram-positive bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).
Comparative Antibacterial Performance
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various nicotinic acid and pyridine derivatives against selected bacterial strains, as reported in the literature. This data provides a baseline for their potential as standalone antibacterial agents and as candidates for synergistic studies.
| Compound Class | Specific Derivative(s) | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| Nicotinic Acid Derivatives | Acylhydrazones | Staphylococcus aureus, Enterococcus faecalis | Not specified | [1] |
| (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one | Candida albicans | Effective | [1] | |
| 5-Fluoronicotinic acid (5-FNA) | Streptococcus sp. | >0.05 | [2] | |
| 5-Fluoronicotinamide (5-FNAM) | Streptococcus sp. | >0.5 | [2] | |
| Pyridine Derivatives | 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli K12, R2-R4 | 0.2 - 1.3 | [3] |
| Alkyl pyridinols (e.g., JC-01-074) | Staphylococcus aureus (including MRSA) | 16 | [4] | |
| 2-Phenyloxazolo[4,5-b]pyridine | Methicillin-resistant S. aureus (MRSA) | 1.56 - 3.12 | [5] | |
| Pyrimidine Derivatives | Thiophenyl-pyrimidine derivative | MRSA and Vancomycin-Resistant Enterococci (VRE) | Potent | [6] |
Potential Mechanisms of Synergy
The synergistic potential of nicotinic acid derivatives with conventional antibiotics can be hypothesized based on established mechanisms of antibiotic potentiation. These include the inhibition of efflux pumps, disruption of the bacterial cell membrane, and interference with key metabolic pathways.
Efflux Pump Inhibition
Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps.[7][8] Compounds that inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the intracellular concentration of the antibiotic to effective levels.[9] The pyridine moiety is a common scaffold in known EPIs, suggesting that this compound derivatives could be investigated for this activity.[10]
Caption: Potential mechanism of synergy via efflux pump inhibition.
Membrane Permeabilization
Some compounds can disrupt the integrity of the bacterial cell membrane, making it more permeable to antibiotics that might otherwise be excluded, particularly in Gram-negative bacteria. Alkyl pyridinol compounds have been shown to cause disruption and deformation of the staphylococcal membrane, indicating a membrane-associated mechanism of action.[4] This suggests that this compound derivatives could potentially act as membrane permeabilizers.
Experimental Protocols for Assessing Synergy
To validate the synergistic potential of this compound derivatives, a systematic experimental approach is required. The following protocols are standard methods for evaluating synergy.
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify the synergistic effect of two compounds. It involves preparing a two-dimensional array of serial dilutions of the antibiotic and the potential synergizer in a microtiter plate.
Methodology:
-
Prepare serial dilutions of the antibiotic (e.g., ampicillin) and the this compound derivative in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., S. aureus at a final concentration of 5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Caption: Experimental workflow for the checkerboard synergy assay.
Conclusion and Future Directions
While the direct synergistic effects of this compound derivatives with known antibiotics remain to be experimentally demonstrated, the existing body of research on related nicotinic acid and pyridine compounds provides a compelling rationale for their investigation as antibiotic potentiators. Their demonstrated intrinsic antibacterial activity, coupled with the potential for mechanisms such as efflux pump inhibition and membrane permeabilization, marks them as a promising area for future drug development efforts. The experimental protocols outlined in this guide provide a clear roadmap for researchers to explore this untapped potential and contribute to the fight against antibiotic resistance.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. researchgate.net [researchgate.net]
- 9. EFFlux pump inhibitors to Overcome antibiotic ResisTance | ANR [anr.fr]
- 10. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 6-Phenylnicotinic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted nicotinic acid derivatives is a cornerstone of modern medicinal chemistry. Among these, 6-phenylnicotinic acid stands as a valuable scaffold in the development of novel therapeutic agents. This guide provides a comprehensive, head-to-head comparison of three prominent synthetic routes to this key intermediate: the Kröhnke Pyridine Synthesis, the Suzuki-Miyaura Coupling, and the Negishi Coupling. This analysis is supported by detailed experimental protocols, quantitative data, and pathway visualizations to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparing the Synthetic Pathways
The selection of a synthetic route is often a balance of factors including yield, reaction conditions, substrate availability, and scalability. The following table summarizes the key quantitative data for the three primary methods of synthesizing this compound.
| Parameter | Kröhnke Pyridine Synthesis | Suzuki-Miyaura Coupling | Negishi Coupling |
| Starting Materials | Ethyl benzoylacetate, Cinnamaldehyde, Ammonium acetate | Ethyl 6-chloronicotinate, Phenylboronic acid | Ethyl 6-chloronicotinate, Phenylzinc chloride |
| Key Reagents | Ammonium acetate | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄), Phenylzinc chloride |
| Typical Yield | 65-75% | 85-95% | 80-90% |
| Reaction Temperature | Reflux (e.g., in Ethanol) | 80-100 °C | Room Temperature to 60 °C |
| Reaction Time | 4-6 hours | 12-24 hours | 2-4 hours |
| Key Advantages | Convergent, one-pot reaction; readily available starting materials. | High functional group tolerance; commercially available boronic acids. | Milder reaction conditions; high reactivity of organozinc reagents. |
| Key Disadvantages | Can produce byproducts; purification may be challenging. | Potential for catalyst poisoning; requires pre-functionalized starting materials. | Air and moisture sensitive organozinc reagent; requires in-situ preparation. |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the distinct chemical transformations involved in each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Kröhnke Pyridine Synthesis Pathway.
Caption: Suzuki-Miyaura Coupling Pathway.
Caption: Negishi Coupling Pathway.
Caption: Final Hydrolysis Step.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful implementation of any synthetic route. The following protocols provide step-by-step guidance for each of the discussed methods.
Route 1: Kröhnke Pyridine Synthesis
This classical method offers a one-pot approach to the pyridine core through a cyclocondensation reaction.
Step 1: Synthesis of Ethyl 6-phenylnicotinate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl benzoylacetate (1.0 eq.), cinnamaldehyde (1.0 eq.), and ammonium acetate (5.0 eq.).
-
Solvent Addition: Add absolute ethanol as the solvent.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 6-phenylnicotinate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl 6-phenylnicotinate (1.0 eq.) in a mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 2-3 hours.
-
Acidification: After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5.
-
Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried.
Route 2: Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds.
Step 1: Synthesis of Ethyl 6-phenylnicotinate
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine ethyl 6-chloronicotinate (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, add water, and extract with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
Follow the hydrolysis protocol described in Route 1, Step 2.
Route 3: Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which often provides higher reactivity and milder reaction conditions compared to other cross-coupling methods.[1]
Step 1: Preparation of Phenylzinc Chloride
-
Grignard Formation: In a flame-dried, three-necked flask under argon, prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous THF.
-
Transmetalation: In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride (1.1 eq.) in anhydrous THF. Cool this solution to 0 °C and slowly add the freshly prepared phenylmagnesium bromide solution via cannula. Stir the mixture at room temperature for 1-2 hours to form the phenylzinc chloride reagent.
Step 2: Synthesis of Ethyl 6-phenylnicotinate
-
Reaction Setup: To a flame-dried Schlenk flask containing ethyl 6-chloronicotinate (1.0 eq.) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) under argon, add anhydrous THF.
-
Coupling: To this mixture, add the prepared solution of phenylzinc chloride (1.5 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Step 2: Hydrolysis to this compound
Follow the hydrolysis protocol described in Route 1, Step 2.
Concluding Remarks for the Practicing Scientist
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research program.
-
The Kröhnke Pyridine Synthesis is an attractive option for its convergent nature and the use of simple, readily available starting materials. It is particularly useful when constructing the pyridine ring from acyclic precursors is desired.
-
The Suzuki-Miyaura Coupling stands out for its exceptional functional group tolerance and the wide commercial availability of boronic acids, making it a robust and reliable choice for many applications.[2][3]
-
The Negishi Coupling offers the advantage of milder reaction conditions and high reactivity, which can lead to shorter reaction times. However, the air and moisture sensitivity of the organozinc reagent requires careful handling and inert atmosphere techniques.[1][4]
Ultimately, by carefully considering the advantages and disadvantages of each pathway, alongside the provided experimental data and protocols, researchers can make an informed decision to efficiently access this compound for their drug discovery and development endeavors.
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Bioactive 6-Phenylnicotinic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of bioactive 6-phenylnicotinic acid derivatives, focusing on their potential as anti-inflammatory and anticancer agents. By presenting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to facilitate the validation and further development of this promising class of compounds.
Executive Summary
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the therapeutic areas of inflammation and oncology. This guide compares their activity with established drugs—Celecoxib and Ibuprofen for anti-inflammatory effects, and Sorafenib for anticancer effects. The primary mechanisms of action explored are the inhibition of key players in inflammatory signaling, such as Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), and the targeting of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in cancer-related angiogenesis.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound derivatives and their comparator drugs. It is important to note that specific quantitative data for this compound derivatives targeting COX-2, TNF-α, and IL-6 is still emerging. The data presented for "Nicotinic Acid Derivatives" are from closely related structural analogs, primarily nicotinamide derivatives, and serve as a strong indicator of the potential efficacy of the this compound scaffold.
Anti-inflammatory Activity
| Compound/Derivative | Target | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Nicotinic Acid Derivative (Compound 35) | COX-2 | 1.42 µg/mL | Ibuprofen | 11.2 µg/mL |
| Nicotinic Acid Derivative (Compound 36) | COX-2 | 8.6 µg/mL | Ibuprofen | 11.2 µg/mL |
| Celecoxib | COX-2 | 40 nM | - | - |
| Ibuprofen | COX-1 | 13 µM | - | - |
| Ibuprofen | COX-2 | 370 µM | - | - |
Data for nicotinic acid derivatives are from a study on isonicotinic acid derivatives, which share the core pyridine carboxylic acid structure.
| Compound/Derivative | Target | % Inhibition | Comparator | % Inhibition (Comparator) |
| Nicotinamide Derivative (Compound 7) | TNF-α | 81.6% | Dexamethasone | 82.4% |
| Nicotinamide Derivative (Compound 10) | TNF-α | 84.5% | Dexamethasone | 82.4% |
| Nicotinamide Derivative (Compound 7) | IL-6 | 88.4% | Dexamethasone | 93.1% |
| Nicotinamide Derivative (Compound 10) | IL-6 | 60.9% | Dexamethasone | 93.1% |
Anticancer Activity
| Compound/Derivative | Target | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Nicotinamide Derivative (Compound 8) | VEGFR-2 | 77.02 nM | Sorafenib | 53.65 nM |
| Nicotinamide Derivative (Compound 6) | VEGFR-2 | 60.83 nM | Sorafenib | 53.65 nM |
| Nicotinamide Derivative (Compound 11) | VEGFR-2 | 86.60 nM | Sorafenib | 53.65 nM |
| Nicotinic Acid Derivative (Compound 5c) | VEGFR-2 | 68 nM | Sorafenib | - |
| Sorafenib | VEGFR-2 | 90 nM | - | - |
Mechanism of Action and Signaling Pathways
The bioactive effects of this compound derivatives are primarily attributed to their interaction with key signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory Pathway: COX-2 Inhibition
The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.
Anticancer Pathway: VEGFR-2 Inhibition
In the context of cancer, angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is largely driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGFR-2 is a key receptor tyrosine kinase in this pathway, and its inhibition can block downstream signaling, leading to a reduction in tumor angiogenesis and growth.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key assays used to determine the bioactivity of this compound derivatives.
General Experimental Workflow
The validation of bioactive compounds typically follows a standardized workflow from initial screening to more detailed mechanistic studies.
COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions. Dilute the COX-2 enzyme to the desired concentration in COX Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
Assay Plate Setup:
-
Blank wells: Add Assay Buffer.
-
Positive Control wells (100% activity): Add Assay Buffer and DMSO.
-
Test wells: Add serial dilutions of the test compounds.
-
Reference wells: Add serial dilutions of the reference inhibitor.
-
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank wells.
-
Reaction Mix Addition: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add the reaction mix to all wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the Arachidonic Acid solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm) in kinetic mode for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the positive control. Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.
TNF-α and IL-6 ELISA
Objective: To quantify the inhibition of TNF-α and IL-6 production by test compounds in stimulated immune cells (e.g., RAW 264.7 macrophages or human PBMCs).
Materials:
-
Immune cells (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for stimulation
-
Test compounds and reference inhibitor
-
Commercially available ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed the immune cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce cytokine production.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Protocol:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of TNF-α or IL-6 in each sample from the standard curve. Determine the percent inhibition of cytokine production for each compound concentration and calculate the IC50 value.
VEGFR-2 Kinase Assay (Luminescence-based)
Objective: To measure the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase Assay Buffer
-
ATP
-
VEGFR-2 substrate (e.g., a poly-Glu, Tyr peptide)
-
Test compounds and reference inhibitor (e.g., Sorafenib) dissolved in DMSO
-
Kinase-Glo® Luminescence Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare working solutions of Kinase Assay Buffer, ATP, and VEGFR-2 substrate. Dilute the VEGFR-2 enzyme to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
Assay Plate Setup:
-
Blank wells: Add Kinase Assay Buffer.
-
Positive Control wells (100% activity): Add Kinase Assay Buffer and DMSO.
-
Test wells: Add serial dilutions of the test compounds.
-
Reference wells: Add serial dilutions of the reference inhibitor.
-
-
Enzyme and Substrate Addition: Add the diluted VEGFR-2 enzyme and substrate to all wells except the blank wells.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Luminescence Detection: Add the Kinase-Glo® reagent to all wells to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the amount of ATP consumed and thus inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Conclusion
This guide provides a framework for understanding and validating the mechanism of action of bioactive this compound derivatives. The compiled data indicates that these compounds hold significant promise as both anti-inflammatory and anticancer agents, with activities comparable to or, in some cases, exceeding those of established drugs. The detailed experimental protocols and pathway diagrams serve as a resource for researchers to further investigate and optimize this important class of molecules for therapeutic development. Further research is warranted to generate more specific quantitative data for this compound derivatives to solidify their position as lead candidates in drug discovery.
Safety Operating Guide
Proper Disposal of 6-Phenylnicotinic Acid: A Guide for Laboratory Professionals
Philadelphia, PA - For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 6-Phenylnicotinic acid, a compound utilized in pharmaceutical research and organic chemistry. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound (CAS No. 29051-44-3) is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol [2] |
| Melting Point | 243-245 °C[3] |
| GHS Hazard Codes | H302, H315, H319, H335[1][4] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or in solution) and the quantity to be disposed of. The following procedures provide a general guideline; however, all disposal activities must be in strict accordance with local, state, and federal regulations, as well as institutional policies.
Solid this compound Waste
-
Collection :
-
Collect dry this compound powder and any contaminated solids (e.g., weighing paper, contaminated paper towels) in a clearly labeled, sealed, and chemical-resistant waste container.
-
-
Labeling :
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its CAS number (29051-44-3)[7].
-
-
Storage :
-
Disposal :
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following your institution's specific procedures[7].
-
Aqueous Solutions of this compound
Disposal of aqueous solutions requires careful consideration of the concentration and presence of other hazardous materials.
Initial Assessment:
-
Determine if the solution contains any other hazardous materials. If it does, it must be treated as a mixed hazardous waste and disposed of accordingly.
For solutions containing only this compound:
-
Neutralization (for dilute solutions only, if permitted by local regulations):
-
Work in a well-ventilated fume hood and wear appropriate PPE.
-
If the solution is concentrated, dilute it with a large volume of cold water.
-
Slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) while stirring and monitoring the pH with a calibrated pH meter or pH strips.
-
The target pH range for potential drain disposal of non-hazardous waste is typically between 5.5 and 9.5; however, this may vary by municipality.
-
-
Disposal of Neutralized Solution:
-
Crucially, verify with your institution's environmental health and safety (EHS) office and local wastewater authority whether drain disposal of the neutralized solution is permissible.
-
If permitted, flush the neutralized solution down the sanitary sewer with copious amounts of cold water (at least 20 parts water to 1 part of the original solution)[8].
-
If drain disposal is not permitted, or if you are uncertain, treat the solution as hazardous waste. Collect it in a labeled, sealed, and chemical-resistant container for pickup by your institution's hazardous waste management service.
-
Never dispose of solid this compound or concentrated solutions in the regular trash or down the drain.
Experimental Protocol: Neutralization of Aqueous this compound Solution
This protocol is for the neutralization of a dilute aqueous solution of this compound for disposal, subject to local regulations.
Materials:
-
Dilute aqueous solution of this compound
-
Dilute sodium bicarbonate or sodium hydroxide solution
-
Large beaker
-
Stir bar and stir plate
-
Calibrated pH meter or pH strips
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Perform the entire procedure in a certified chemical fume hood.
-
Place the dilute this compound solution in a large beaker with a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the dilute basic solution dropwise to the acidic solution.
-
Continuously monitor the pH of the solution.
-
Continue adding the basic solution until the pH of the mixture is between 5.5 and 9.5.
-
Allow the solution to stir for an additional 15 minutes to ensure the reaction is complete and any heat generated has dissipated[8].
-
Re-check the pH and adjust if necessary.
-
Dispose of the neutralized solution in accordance with institutional and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.
References
- 1. This compound | C12H9NO2 | CID 120118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. aksci.com [aksci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling 6-Phenylnicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential guidance for the safe handling and disposal of 6-Phenylnicotinic acid (CAS No. 29051-44-3). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a white to light yellow solid with the following primary hazards:
A thorough risk assessment should be conducted before any handling of this substance.
Hazard Classification Summary:
| Hazard Class | Category | GHS Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to create a barrier between the user and the chemical.[3]
PPE Requirements for Handling this compound:
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Nitrile or other chemical-resistant gloves | Double gloving is recommended.[4] Gloves should be powder-free and changed every 30-60 minutes or immediately if contaminated or damaged.[4] |
| Eyes/Face | Safety glasses with side shields or safety goggles | A face shield should be worn in addition to goggles when there is a splash hazard.[4][5] |
| Body | Laboratory coat | A lab coat with long cuffs that can be tucked under gloves is recommended.[4] |
| Respiratory | N95 or N100 particulate respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[4] Surgical masks offer little to no protection.[4] |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is crucial for minimizing exposure and ensuring safety.
Preparation:
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood, to minimize contamination of the general laboratory space.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Spill Kit: Ensure a chemical spill kit is readily accessible.
Handling:
-
Weighing: When weighing the solid, perform the task in a chemical fume hood to control dust.[6] Use a micro-spatula to gently transfer the powder. Avoid creating dust clouds.
-
Making Solutions: If preparing a solution, add the solid to the solvent slowly. Stir gently to avoid splashing.
-
Container Sealing: Keep containers of this compound tightly closed when not in use and store in a cool, dry, well-ventilated place.[2]
Post-Handling:
-
Decontamination: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and then deionized water.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves, goggles/face shield, lab coat, and respirator (if used).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]
Emergency Procedures
In the event of an accidental exposure, follow these immediate first aid measures.
Emergency Contact Information:
-
Emergency Services: 911 (or local equivalent)
-
Poison Control Center: 1-800-222-1222
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.[8] |
| Inhalation | Move the person to fresh air.[6] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Emergency Response Workflow
Caption: Emergency response workflow for exposure to this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
Solid Waste: Unused or contaminated this compound powder.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Materials: Gloves, weigh boats, paper towels, etc., that have come into contact with the chemical.
Disposal Procedures:
| Waste Type | Disposal Method |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste. Do not mix with other waste streams. |
| Liquid Waste (Solutions) | Collect in a designated, sealed, and labeled hazardous waste container. The container should be compatible with the solvent used. |
| Contaminated Labware (Gloves, etc.) | Double-bag in clear plastic bags, label as "Contaminated with this compound," and place in the solid hazardous waste stream.[7] |
General Disposal Guidelines:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[6]
-
Consult your institution's Environmental Health and Safety (EH&S) department for specific disposal protocols.
-
Never dispose of this compound down the drain or in the regular trash.[6]
References
- 1. This compound | C12H9NO2 | CID 120118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. pppmag.com [pppmag.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
